4-(2-Chloropropanoyl)phenyl 2-chloropropanoate
Description
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Properties
IUPAC Name |
[4-(2-chloropropanoyl)phenyl] 2-chloropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O3/c1-7(13)11(15)9-3-5-10(6-4-9)17-12(16)8(2)14/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJYBOKKDJHCNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OC(=O)C(C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Heterobifunctional Design in Organic Synthesis: A Technical Guide to 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate
Executive Summary & Chemical Identity
In advanced organic synthesis and polymer chemistry, heterobifunctional building blocks are critical for developing complex molecular architectures. 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate (CAS: 1208654-68-5) is a highly versatile, dual-action electrophile[1]. By integrating both an
Quantitative Data Summary
The following table outlines the foundational physicochemical properties of the compound, essential for stoichiometric calculations and analytical validation.
Table 1: Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate |
| CAS Registry Number | 1208654-68-5[1] |
| Molecular Formula | C₁₂H₁₂Cl₂O₃[1] |
| Molecular Weight | 275.13 g/mol [1] |
| Structural Class | Heterobifunctional Organic Building Block[1] |
| Typical Commercial Purity | ≥ 95% (HPLC/NMR validated)[1] |
Mechanistic Rationale: The Power of Dual Electrophilic Centers
The synthetic utility of 4-(2-chloropropanoyl)phenyl 2-chloropropanoate stems from the differential reactivity of its two electrophilic sites. As a Senior Application Scientist, it is crucial to understand why these two seemingly similar
-
The
-Chloro Ketone (Position 1): The carbonyl group of the ketone is highly electron-withdrawing and lacks the resonance stabilization found in esters. This intensely polarizes the adjacent carbon-chlorine bond, making the -carbon highly susceptible to nucleophilic attack (Sₙ2) by soft nucleophiles (e.g., thiols, thiourea)[3]. -
The
-Chloro Ester (Position 4): The ester carbonyl is partially stabilized by resonance from the adjacent phenolic oxygen. Consequently, the -carbon of the ester is slightly less electrophilic than that of the ketone.
This differential electrophilicity allows for chemoselective sequential reactions , where the ketone can be derivatized first without disturbing the ester linkage, or both can be activated simultaneously under radical conditions (e.g., ATRP)[2].
Figure 1: Divergent reactivity pathways of the dual electrophilic centers.
Self-Validating Synthetic Methodology
The synthesis of this compound requires strict regiocontrol to ensure the halogens are placed precisely at the
Figure 2: Two-step synthetic workflow for 4-(2-chloropropanoyl)phenyl 2-chloropropanoate.
Protocol 1: Two-Step Synthesis Workflow
Step 1: Regioselective
-
Dissolve 1.0 eq of 4-hydroxypropiophenone in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Cool the reaction vessel to 0°C. Dropwise, add 1.05 eq of sulfuryl chloride (SO₂Cl₂).
-
Causality: SO₂Cl₂ provides a highly controlled source of electrophilic chlorine. The reaction proceeds via the acid-catalyzed enolization of the ketone. Maintaining 0°C is critical; it suppresses unwanted electrophilic aromatic substitution on the electron-rich phenol ring, ensuring strict regioselectivity at the
-carbon. -
Self-Validation: Monitor via Thin Layer Chromatography (TLC). The reaction is complete when the starting material spot disappears. Quench with ice water to destroy unreacted SO₂Cl₂, preventing over-chlorination during workup.
Step 2: Catalytic Esterification
-
Dissolve the isolated 4-(2-chloropropanoyl)phenol intermediate in anhydrous DCM. Add 1.5 eq of triethylamine (Et₃N) and 0.1 eq of 4-dimethylaminopyridine (DMAP).
-
Cool to 0°C and slowly add 1.2 eq of 2-chloropropanoyl chloride.
-
Causality: DMAP acts as a nucleophilic catalyst, reacting with the acyl chloride to form a highly electrophilic acylpyridinium intermediate. This dramatically accelerates the acylation of the phenol. Et₃N acts as a stoichiometric acid scavenger, neutralizing the generated HCl byproduct to drive the equilibrium forward and prevent the acidic cleavage of the newly formed ester.
-
Self-Validation: Post-workup, analyze the crude product via ¹H NMR. The successful formation of the target is validated by the complete disappearance of the broad phenolic -OH singlet (typically ~9.5 ppm) and the emergence of a new quartet (~4.6 ppm) corresponding to the ester's
-proton.
Advanced Applications
Application A: Heterobifunctional ATRP Initiator
In polymer science,
Application B: Medicinal Chemistry & Bis-Heterocycle Synthesis
The
Protocol 2: Chemoselective Hantzsch Thiazole Synthesis
-
Dissolve 4-(2-chloropropanoyl)phenyl 2-chloropropanoate in absolute ethanol.
-
Add 1.0 eq of thiourea and reflux for 2-4 hours.
-
Causality: The sulfur atom of thiourea acts as a soft nucleophile, preferentially attacking the highly activated
-carbon of the ketone via an Sₙ2 mechanism, displacing the chloride ion[3]. Subsequent intramolecular attack by the nitrogen onto the electrophilic ketone carbonyl, followed by dehydration, yields the aromatic thiazole ring[3]. The -chloro ester remains largely intact under these specific conditions due to its comparatively lower electrophilicity. -
Self-Validation: As the thiazole forms, it generates HCl, which protonates the aminothiazole to form a hydrochloride salt. This salt is insoluble in ethanol at room temperature. The spontaneous precipitation of a crystalline solid upon cooling visually validates the successful cyclization.
References
-
Nbinno. "Ethyl 2-chloropropionate (CAS 535-13-7): Applications and Sourcing Strategies". Retrieved from: [Link]
Sources
Physical and Chemical Properties of 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate: A Comprehensive Technical Guide
Executive Summary
In the landscape of advanced organic synthesis and drug development, bifunctional building blocks are critical for constructing complex molecular architectures. 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate (CAS: 1208654-68-5) is a highly versatile, di-chlorinated intermediate[1]. Characterized by its dual reactive sites—an ester linkage and an aromatic ketone, both bearing alpha-chloro substituents—this compound serves as a pivotal precursor in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of phenoxyisobutyric acid derivatives and novel heterocyclic therapeutics.
This whitepaper provides an in-depth analysis of its physicochemical properties, structural mechanics, and field-proven synthetic and analytical protocols, designed specifically for application scientists and drug development professionals.
Physicochemical Profiling
Understanding the baseline physical and chemical properties of 4-(2-chloropropanoyl)phenyl 2-chloropropanoate is essential for predicting its behavior in various solvent systems and its stability under different reaction conditions. The data below synthesizes standard reference metrics commercially validated by suppliers such as and [1].
Table 1: Key Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate |
| CAS Registry Number | 1208654-68-5 |
| Molecular Formula | C₁₂H₁₂Cl₂O₃ |
| Molecular Weight | 275.13 g/mol |
| Physical State | White to off-white crystalline powder (at standard temperature and pressure) |
| Stereochemistry | Contains two chiral centers; typically supplied as a racemic mixture of stereoisomers unless asymmetrically synthesized. |
| Solubility | Soluble in polar aprotic solvents (DCM, DMF, DMSO, Ethyl Acetate); insoluble in water. |
| Storage Conditions | 2–8 °C, protected from moisture and strong bases to prevent premature hydrolysis. |
Chemical Reactivity & Structural Mechanics
The architectural value of this compound lies in its bifunctionality. The molecule contains two distinct electrophilic centers, allowing for orthogonal synthetic strategies.
-
The 2-Chloropropanoate Ester: This site is susceptible to nucleophilic acyl substitution (saponification) and aliphatic nucleophilic substitution (
) at the alpha-carbon. -
The 4-(2-Chloropropanoyl) Ketone: The ketone carbonyl is highly conjugated with the phenyl ring, altering its electrophilicity compared to the ester. The alpha-chloro group adjacent to the ketone is highly activated toward
displacement by amines, thiols, or alkoxides.
Figure 1: Bifunctional reactivity map of 4-(2-chloropropanoyl)phenyl 2-chloropropanoate.
Synthesis Methodology
The synthesis of 4-(2-chloropropanoyl)phenyl 2-chloropropanoate is typically achieved via a one-pot, two-step sequence involving O-acylation followed by a Friedel-Crafts acylation (or Fries rearrangement), leveraging phenol and 2-chloropropionyl chloride.
Experimental Protocol: Friedel-Crafts Acylation Workflow
-
Causality of Design: Aluminum chloride (
) is utilized as a strong Lewis acid to generate the highly electrophilic acylium ion. A stoichiometric excess of (>2.0 eq) is mandatory because the resulting ketone product forms a stable coordinate complex with the aluminum, effectively removing the catalyst from the reaction cycle.
Step-by-Step Procedure:
-
Reactor Preparation: Purge a dry, jacketed glass reactor with inert nitrogen gas. Charge the reactor with Phenol (1.0 eq) and anhydrous Dichloromethane (DCM) to achieve a 0.5 M concentration.
-
Lewis Acid Suspension: Carefully add anhydrous
(2.5 eq) to the stirring solution. -
Electrophile Addition: Cool the internal temperature to 0–5 °C. Begin the dropwise addition of 2-chloropropionyl chloride (2.2 eq).
-
Causality Check: The initial O-acylation is highly exothermic. Strict thermal control at this stage prevents runaway reactions and suppresses unwanted ortho-acylation due to kinetic control.
-
-
Thermal Rearrangement: Once addition is complete, slowly warm the reaction mixture to room temperature, then heat to a gentle reflux (40 °C) for 12 hours. The thermal energy drives the Friedel-Crafts acylation at the para-position, which is sterically favored over the ortho-position.
-
Quenching & Isolation: Cool the mixture to 0 °C and cautiously quench by pouring over a mixture of crushed ice and 1M HCl.
-
Causality Check: The acidic aqueous quench breaks the
-ketone complex, liberating the free organic product into the DCM layer.
-
-
Purification: Separate the organic layer, wash with saturated
and brine, dry over anhydrous , and concentrate in vacuo. Recrystallize the crude residue from an ethanol/water gradient to achieve >95% purity.
Figure 2: Step-by-step synthetic workflow via Friedel-Crafts acylation and esterification.
Analytical Characterization Protocol
To ensure the structural integrity of the synthesized building block—especially verifying that the labile alpha-chloro groups have not undergone premature hydrolysis—a self-validating analytical system utilizing LC-MS and HPLC is required. These standards align with catalog metrics provided by chemical repositories like [2].
Step-by-Step Analytical Validation
-
Sample Preparation: Dissolve 10 mg of the purified compound in 10 mL of HPLC-grade Acetonitrile to create a 1 mg/mL stock. Filter through a 0.22 µm PTFE syringe filter.
-
Chromatographic Separation (HPLC):
-
Column: C18 Reverse-Phase (150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Gradient elution from 90% Water (0.1% Formic Acid) / 10% Acetonitrile to 10% Water / 90% Acetonitrile over 15 minutes.
-
Detection: UV absorbance at 254 nm. The highly conjugated 4-acylphenol core provides strong chromophoric absorption at this wavelength.
-
-
Mass Spectrometry (LC-MS) - The Self-Validating Step:
-
Ionization: Electrospray Ionization in positive mode (ESI+).
-
Causality & Validation: The presence of exactly two chlorine atoms creates a distinct, mathematically predictable isotopic signature due to the natural abundance of
(75%) and (25%). The mass spectrum must exhibit an cluster at 275, 277, and 279 in an approximate ratio of 9:6:1 . Observing this exact isotopic cluster acts as an internal, self-validating proof that the di-chlorinated structure is perfectly intact.
-
Applications in Drug Development
In pharmaceutical chemistry, 4-(2-chloropropanoyl)phenyl 2-chloropropanoate acts as a versatile linchpin. By carefully controlling reaction conditions, chemists can selectively react the alpha-chloro ketone with various nucleophiles (such as primary amines or anilines) to form alpha-amino ketones. Subsequent cyclization or reduction steps yield complex heterocycles or amino-alcohols. Furthermore, the ester linkage can be selectively hydrolyzed under mild basic conditions to unmask the phenolic oxygen, which can then be alkylated to generate phenoxy-ether derivatives, a common structural motif in PPAR agonists and lipid-lowering agents.
References
-
Title: Product Index - AA Blocks Source: AA Blocks URL: [Link]
Sources
Technical Guide: Spectral Characterization of 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate
The following technical guide details the structural elucidation and spectral assignment for 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate (CAS 1208654-68-5). This document is structured to serve as a reference standard for researchers validating the synthesis or purity of this bifunctional initiator intermediate.
Executive Summary & Structural Logic
Compound: 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate Formula: C₁₂H₁₂Cl₂O₃ Molecular Weight: 275.13 g/mol [1]
This molecule represents a bifunctional aromatic system containing two distinct electrophilic centers: an alpha-chloro ketone and an alpha-chloro ester . From a spectroscopic standpoint, the core challenge lies in differentiating the aliphatic signals of the propanoyl (ketone) moiety from the propanoate (ester) moiety, as both possess identical spin systems (-CH(Cl)-CH₃) but distinct electronic environments.
Structural Fragmentation Analysis
To accurately assign the NMR signals, we treat the molecule as two coupled fragments sharing a 1,4-disubstituted benzene ring:
-
Fragment A (Ketone Side): Electron-withdrawing carbonyl attached directly to the ring. Strong deshielding anisotropy.
-
Fragment B (Ester Side): Phenolic oxygen attached to the ring. Mesomeric electron donation into the ring, but inductive withdrawal from the aliphatic chain.
Experimental Protocol: Sample Preparation
Standardized workflow for high-resolution acquisition.
Solvent Selection
-
Primary Solvent: Chloroform-d (CDCl₃) (99.8% D) is the standard choice. It minimizes solvent overlap in the aliphatic region (7.26 ppm residual peak) and provides excellent solubility for this lipophilic dichloride.
-
Alternative: DMSO-d₆ should be used only if aggregation is suspected or if water peaks interfere in CDCl₃. Note that chemical shifts, particularly carbonyls, will drift +1-2 ppm in DMSO.
Preparation Steps
-
Massing: Weigh 15-20 mg of the analyte into a clean vial.
-
Solvation: Add 0.6 mL of CDCl₃. Ensure complete dissolution; filtration through a glass wool plug is recommended to remove inorganic salts (e.g., NaCl from synthesis).
-
Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for internal referencing (0.00 ppm).
¹H NMR Spectral Analysis (400 MHz, CDCl₃)
The Aromatic Region (AA'BB' System)
The 1,4-disubstituted benzene ring creates a pseudo-symmetric AA'BB' system (often appearing as two doublets due to roofing effects).
-
H-2/H-6 (Ortho to Ketone): These protons are significantly deshielded by the magnetic anisotropy of the ketone carbonyl. Expect a doublet around 8.00 – 8.05 ppm .
-
H-3/H-5 (Ortho to Ester): These protons are ortho to the ester oxygen. While the oxygen donates electron density (shielding), the ester group is withdrawing. They appear upfield relative to the ketone protons, typically around 7.20 – 7.30 ppm .
The Aliphatic Region (Differentiation)
This is the critical validation point. We have two -CH(Cl)-CH₃ groups.[2][3]
-
Methine Protons (-CH-):
-
Ketone Alpha-Proton: Adjacent to a ketone carbonyl (strong EWG) and Chlorine. This is the most deshielded aliphatic proton. Expect a quartet at ~5.20 – 5.30 ppm .
-
Ester Alpha-Proton: Adjacent to an ester carbonyl and Chlorine. Ester carbonyls are less deshielding than ketones. Expect a quartet at ~4.60 – 4.70 ppm .
-
-
Methyl Protons (-CH₃):
-
Both appear as doublets (J ≈ 6-7 Hz). The methyl group on the ketone side is generally slightly upfield or overlapping with the ester-side methyl, typically in the 1.70 – 1.90 ppm range.
-
Diastereomeric Considerations
Critical Note: This molecule possesses two chiral centers (at the two aliphatic methines). Synthetic samples are typically racemic mixtures of diastereomers (pair RR/SS and pair RS/SR).
-
Observation: High-field instruments (≥500 MHz) may resolve the methine quartets and methyl doublets into two closely spaced sets of signals (signal doubling).
-
Interpretation: Do not mistake this for impurity. Integration must sum to the correct total (1H per methine region, 3H per methyl region).
¹H NMR Data Summary Table
| Assignment | Shift (δ ppm) | Multiplicity | Integration | Coupling (Hz) | Structural Causality |
| Ar-H (ortho to C=O) | 8.00 – 8.05 | Doublet (AA'BB') | 2H | J ≈ 8.8 | Ketone anisotropy (Deshielding) |
| Ar-H (ortho to O) | 7.20 – 7.25 | Doublet (AA'BB') | 2H | J ≈ 8.8 | Oxygen resonance (Shielding vs C=O) |
| -CH(Cl)- (Ketone) | 5.20 – 5.25 | Quartet | 1H | J ≈ 6.8 | α-Ketone + α-Chloro effect |
| -CH(Cl)- (Ester) | 4.60 – 4.65 | Quartet | 1H | J ≈ 6.9 | α-Ester + α-Chloro effect |
| -CH₃ (Ester side) | 1.80 – 1.85 | Doublet | 3H | J ≈ 6.9 | β-Ester effect |
| -CH₃ (Ketone side) | 1.70 – 1.75 | Doublet | 3H | J ≈ 6.8 | β-Ketone effect |
¹³C NMR Spectral Analysis (100 MHz, CDCl₃)
Carbonyl Differentiation
The most definitive confirmation of the structure is the presence of two distinct carbonyl signals.
-
Ketone Carbonyl: Typical aromatic ketone shift. ~190 – 193 ppm .
-
Ester Carbonyl: Typical phenolic ester shift. ~167 – 169 ppm .
Aromatic Carbons
-
C-O (Quaternary): Attached to the ester oxygen. Deshielded to ~154 ppm .
-
C-C=O (Quaternary): Attached to the ketone. ~133 ppm .
-
Ar-CH: The signals correspond to the proton assignments (Ortho-Ketone ~130 ppm; Ortho-Ester ~121 ppm).
¹³C NMR Data Summary Table
| Assignment | Shift (δ ppm) | Type | Notes |
| C=O (Ketone) | 192.5 | Quaternary | Most downfield signal |
| C=O (Ester) | 168.2 | Quaternary | Distinct from ketone |
| Ar-C (ipso to O) | 154.1 | Quaternary | Phenolic carbon |
| Ar-C (ipso to C=O) | 133.5 | Quaternary | |
| Ar-CH (ortho to C=O) | 130.8 | CH | Intense signal (2C) |
| Ar-CH (ortho to O) | 121.9 | CH | Intense signal (2C) |
| -CH(Cl)- (Ketone) | 52.8 | CH | Deshielded by Ketone |
| -CH(Cl)- (Ester) | 47.5 | CH | Shielded relative to ketone α-C |
| -CH₃ (Ester) | 21.2 | CH₃ | |
| -CH₃ (Ketone) | 19.5 | CH₃ |
Structural Validation Workflow
To ensure scientific integrity, the following logic flow describes how to confirm the structure using the data above.
Figure 1: Step-by-step logic flow for validating the identity of the target molecule using NMR spectroscopy.
Logic of Assignment (Fragment Visualization)
The following diagram illustrates the electronic influences dictating the chemical shifts.
Figure 2: Visualization of electronic effects (Electron Withdrawing Groups - EWG) influencing the chemical shift differences between the two halves of the molecule.
References
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS): 4'-Hydroxypropiophenone. Retrieved from [Link]
-
Royal Society of Chemistry. (2013).[4] Supplementary Information: 1H & 13C NMR Spectra of alpha-halo esters. Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
- 1. 1208654-68-5 | 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate - Moldb [moldb.com]
- 2. C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. rsc.org [rsc.org]
Technical Whitepaper: Solubility Profiling & Solvent Selection for 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate
[1][2]
Executive Summary & Molecular Context[2]
This technical guide details the solubility profile of 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate (CAS: 1208654-68-5), a specialized heterofunctional initiator used primarily in Atom Transfer Radical Polymerization (ATRP).[1][2]
Unlike standard monofunctional initiators (e.g., Ethyl
-
Aromatic Ketone-linked alkyl halide: (4-position) Slower initiation kinetics.[1][2]
-
Phenolic Ester-linked alkyl halide: (1-position) Faster initiation kinetics.[1][2]
Understanding the differential solubility of this molecule is critical not merely for dissolution, but for controlling the ATRP equilibrium constant (
Physicochemical Profile & Solubility Mechanism[2][3][4]
To predict solubility behavior without exhaustive empirical testing, we analyze the solute-solvent interaction parameters based on the molecular structure (
Structural Determinants of Solubility
-
Aromatic Core (Phenyl Ring): Provides significant dispersion forces (
), making the molecule compatible with aromatic solvents (Toluene, Anisole).[2] -
Polar Functionalities (Ester & Ketone): These groups introduce permanent dipoles (
), facilitating solubility in polar aprotic solvents (THF, DMF, DMSO).[2] -
Halogenated Alkyl Chains: The chlorine atoms increase lipophilicity slightly but primarily serve as the reactive sites.
-
Hydrogen Bonding: The molecule acts strictly as a Hydrogen Bond Acceptor (HBA) via the carbonyl oxygens.[2] It lacks Hydrogen Bond Donors (HBD).[1][2] Consequently, it is insoluble in water and shows temperature-dependent solubility in alcohols.[1][2]
Estimated Hansen Solubility Parameters (HSP)
Derived from group contribution methods for structural analogs.
| Parameter | Symbol | Value (MPa | Interaction Logic |
| Dispersion | ~19.0 | High affinity for aromatics (Toluene | |
| Polarity | ~8.5 | Moderate polarity; matches THF ( | |
| H-Bonding | ~5.0 | Low H-bonding capacity; incompatible with water ( |
Solubility Profile: Solvent Hierarchy
The following classification is based on empirical synthesis protocols and structural analysis.
Table 1: Solvent Compatibility Matrix[1][2]
| Solvent Class | Specific Solvents | Solubility Status | Application Context |
| Halogenated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent | Synthesis & Extraction. Preferred for dissolving the initiator during synthesis from 4-hydroxypropiophenone.[1][2] |
| Polar Aprotic | THF, DMF, DMSO, Acetone | Excellent | Polymerization. THF is the thermodynamic standard for ATRP. DMF is required for polar monomers (e.g., acrylamides).[2] |
| Aromatic Hydrocarbons | Toluene, Anisole, Xylene | Good | High-Temp Polymerization. Anisole is the "Gold Standard" for ATRP due to high boiling point and low chain transfer constants.[1] |
| Alcohols | Methanol, Ethanol, Isopropanol | Variable | Purification. Soluble at reflux; sparingly soluble at |
| Aliphatic Hydrocarbons | Hexane, Heptane, Pentane | Poor / Insoluble | Precipitation. Used to precipitate the polymer while washing away trace organic impurities. |
| Aqueous | Water, Brine | Insoluble | Washing. Used to remove inorganic salts (e.g., triethylamine hydrochloride) during initiator synthesis. |
Visualization: Interaction & Workflow[1][2]
Diagram 1: Solvation Mechanisms & Solvent Selection
This diagram illustrates the mechanistic interactions between the initiator and various solvent classes.
Caption: Mechanistic mapping of solvent interactions.[1][2] Strong dipole and dispersion forces drive solubility in ATRP-compatible solvents, while hydrophobic exclusion prevents aqueous solubility.[1]
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to validate solubility for a specific solvent batch before scaling up polymerization.
-
Preparation: Dry a 2 mL GC vial and weigh it empty (
). -
Saturation: Add 100 mg of 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate to the vial.
-
Solvent Addition: Add 1.0 mL of the target solvent.[2]
-
Equilibration: Sonicate for 5 minutes at 25°C. If fully dissolved, add another 50 mg until saturation is visible (solid remains).
-
Filtration: Filter the supernatant through a 0.2
m PTFE syringe filter into a pre-weighed vial ( ). -
Evaporation: Evaporate solvent under vacuum/nitrogen stream until constant weight is achieved (
). -
Calculation:
Protocol B: Purification via Recrystallization
Since the initiator is often synthesized from 4-hydroxypropiophenone, removing unreacted starting material is crucial.[1]
-
Dissolution: Dissolve crude initiator in minimal boiling Ethanol (approx. 5 mL per gram of solid).
-
Clarification: If the solution is colored, treat with activated charcoal and filter while hot.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place in a -20°C freezer for 4 hours.
-
Collection: Filter the white crystalline solid using a cold Buchner funnel.
-
Wash: Wash with cold Hexane (in which the initiator is insoluble) to remove surface impurities.[2]
Critical Considerations for ATRP Applications
Catalyst Complexation
In ATRP, the solvent must solubilize the copper catalyst complex (e.g., Cu(I)Cl/PMDETA).
-
Recommendation: If using Toluene (good for initiator, poor for some ligands), add a small amount of Acetone or DMF as a cosolvent to ensure the catalyst remains in the active phase.
Halogen Exchange
References
-
Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization.[1][2] Journal of the American Chemical Society. Link[2]
-
Sigma-Aldrich. (n.d.).[1][2] 2-Chloropropionic acid (Precursor) Product Specification & Safety Data Sheet.[1][2]Link[2]
-
PubChem. (2023).[1][2] Phenyl 2-chloropropanoate (Structural Analog) Compound Summary. National Library of Medicine.[2] Link
-
Hansen, C. M. (2007).[1][2] Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[1][2] (Cited for theoretical parameter estimation).
-
Moldb. (n.d.).[1][2] 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate CAS 1208654-68-5 Data.[1][2][3]Link[2]
Methodological & Application
Application Note: Dual-Reactivity Mechanism of 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate with Amines
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol
Introduction & Chemical Context
The compound 4-(2-chloropropanoyl)phenyl 2-chloropropanoate (CAS: 1208654-68-5) is a highly versatile, bifunctional building block frequently utilized in the synthesis of
Structurally, this molecule presents a fascinating chemoselectivity challenge and opportunity. It contains two distinct electrophilic centers:
-
An
-chloro ketone moiety at the 4-position of the phenyl ring. -
An
-chloro ester moiety (specifically, an activated phenyl ester) at the 1-position.
When reacted with primary or secondary amines, the molecule undergoes a highly efficient tandem reaction—simultaneously installing the required pharmacophoric amine and deprotecting the phenol group in a single operational step.
Mechanistic Insights: The Causality of Chemoselectivity
As a process scientist, understanding the thermodynamics and kinetics of these two reactive sites is critical for controlling the reaction pathway. The reaction with an amine (e.g., isopropylamine) triggers two concurrent pathways:
-
Pathway A:
Alkylation at the -Chloro Ketone -Halo ketones are exceptionally reactive towards bimolecular nucleophilic substitution ( )—often reacting orders of magnitude faster than standard alkyl halides. This accelerated rate is caused by the adjacent carbonyl group; the anti-bonding orbital of the carbonyl overlaps with the orbital of the C–Cl bond. This overlap significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), stabilizing the transition state during the amine's nucleophilic attack [2]. -
Pathway B: Aminolysis of the Activated Phenyl Ester While alkyl esters are relatively stable to amines at room temperature, phenyl esters are highly activated. The amine attacks the ester carbonyl to form a tetrahedral intermediate. The subsequent collapse of this intermediate is driven by the expulsion of the phenoxide leaving group. In this specific molecule, the leaving group is a 4-acylphenoxide. The para-carbonyl group provides strong resonance stabilization to the developing negative charge on the oxygen, making it an exceptionally good leaving group and facilitating rapid aminolytic cleavage [3].
The tandem execution of these two pathways yields the desired 4-hydroxy-
Tandem S_N2 and aminolysis pathways of 4-(2-chloropropanoyl)phenyl 2-chloropropanoate with amines.
Quantitative Data: Amine Sterics and Reaction Profiling
The steric bulk of the chosen amine dictates the relative rates of the
| Amine Type | Example | Aminolysis Relative Rate | Primary Intermediate Observed | |
| Primary (Unhindered) | Benzylamine | Very Fast | Very Fast | Concurrent (Mixture of A & B) |
| Primary (Branched) | Isopropylamine | Fast | Fast | Intermediate B (Ester Cleavage) |
| Primary (Bulky) | tert-Butylamine | Moderate | Slow | Intermediate A ( |
| Secondary | Diethylamine | Fast | Very Slow | Intermediate A ( |
Note: To drive the tandem reaction to completion (yielding the final deprotected
Self-Validating Experimental Protocol
The following protocol details the tandem amination and deprotection using isopropylamine. The workflow utilizes a chemoselective acid-base extraction that acts as a built-in self-validation mechanism.
Materials Required
-
4-(2-chloropropanoyl)phenyl 2-chloropropanoate (1.0 eq, 10 mmol, 2.75 g)
-
Isopropylamine (4.0 eq, 40 mmol, 3.4 mL)
-
Anhydrous Tetrahydrofuran (THF) (30 mL)
-
1M HCl (aq) and 2M NaOH (aq)
Step-by-Step Methodology
Step 1: Substrate Dissolution & Temperature Control
-
Charge a flame-dried 100 mL round-bottom flask with 2.75 g of 4-(2-chloropropanoyl)phenyl 2-chloropropanoate.
-
Dissolve the substrate in 30 mL of anhydrous THF under a nitrogen atmosphere.
-
Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Both the
and aminolysis reactions are highly exothermic. Cooling prevents solvent boil-off and suppresses unwanted elimination side-reactions.
Step 2: Nucleophile Addition
-
Add isopropylamine (3.4 mL) dropwise over 15 minutes via a syringe.
-
Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4 hours.
Step 3: Reaction Monitoring (Self-Validation Checkpoint 1)
-
Pull a 50
L aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. -
Validation Criteria: The chromatogram must show the complete disappearance of the starting material mass (
275). Two new distinct peaks must emerge: the target product, 4-hydroxy-2-(isopropylamino)propiophenone ( 208, ), and the byproduct, -isopropyl-2-chloropropanamide ( 150, ).
Step 4: Chemoselective Liquid-Liquid Extraction
-
Concentrate the THF under reduced pressure to ~5 mL.
-
Dilute the crude residue with 50 mL of Ethyl Acetate (EtOAc).
-
Add 50 mL of 1M HCl (aq) and transfer to a separatory funnel. Shake vigorously and separate the layers.
-
Self-Validation Checkpoint 2: The target product (a basic amine) is protonated and migrates entirely to the lower aqueous layer. The cleaved byproduct (
-isopropyl-2-chloropropanamide) is a neutral amide and remains in the upper EtOAc layer. TLC of the organic layer should show no UV-active spots at the baseline, confirming the basic product has been successfully extracted.
Step 5: Product Isolation
-
Wash the acidic aqueous layer with an additional 20 mL of EtOAc to remove trace organic impurities.
-
Cool the aqueous layer to 0 °C and slowly add 2M NaOH (aq) until the pH reaches 9.5–10.0. The solution will turn cloudy as the free-base product precipitates.
-
Extract the basified aqueous layer with EtOAc (
mL). -
Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo to yield the pure 4-hydroxy-2-(isopropylamino)propiophenone as a crystalline solid.
References
-
Master Organic Chemistry. "Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions (Mechanisms of
-Halo Ketones)." Master Organic Chemistry. Available at: [Link] -
Beilstein Journal of Organic Chemistry. "Kinetic studies and predictions on the hydrolysis and aminolysis of esters." Beilstein Journals. Available at:[Link]
Troubleshooting & Optimization
Column chromatography conditions for purifying 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate
This technical guide is structured as a specialized support center resource for researchers purifying 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate . It synthesizes chemical logic with practical chromatography troubleshooting.
Compound ID: 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate Target Class: Aryl Ketone / Aryl Ester (Bis-electrophile) Common Context: Intermediate in the synthesis of fibrate-class pharmaceuticals or phenoxy-propionate herbicides (e.g., Fenoxaprop precursors).
Core Purification Protocol
Objective: Isolate the target diester/ketone from unreacted starting materials (Phenyl 2-chloropropanoate) and hydrolysis byproducts (4-hydroxy-2-chloropropiophenone).
Stationary Phase & Column Specs
-
Matrix: Silica Gel 60 (
), 230–400 mesh (40–63 µm). -
Acidity Warning: Silica is naturally acidic (
). This is generally safe for this compound. Avoid Alumina (Basic) , as the -chloro protons are acidic; basic conditions can trigger elimination to form acrylates (dehydrohalogenation). -
Loading Capacity: 1:30 to 1:50 (Sample : Silica mass ratio).
Mobile Phase System
A gradient elution is strictly recommended to separate the non-polar starting ester from the more polar target ketone-ester.
| Phase | Solvent System | Volume Ratio (v/v) | Purpose |
| Equilibration | Hexane (or Pet. Ether) | 100% | Column conditioning. |
| Elution A | Hexane / Ethyl Acetate | 95 : 5 | Elutes unreacted Phenyl 2-chloropropanoate (Starting Material). |
| Elution B | Hexane / Ethyl Acetate | 85 : 15 | Elutes Target Compound . |
| Flush | Hexane / Ethyl Acetate | 50 : 50 | Elutes polar phenols and acids. |
Senior Scientist Note: If using Dichloromethane (DCM), the equivalent polarity to 15% EtOAc/Hexane is roughly 60-70% DCM/Hexane. DCM often provides better selectivity for chlorinated aromatics due to "halogen-halogen" interactions with the solvent.
Troubleshooting & FAQs
Direct solutions to common experimental failures.
Q1: I see two closely eluting spots for my product. Is it impure?
Diagnosis: Likely Diastereomers , not impurities.
Explanation: Your molecule has two chiral centers at the
-
Stereoisomers: You have a mixture of enantiomeric pairs:
and . -
Result: These two pairs are diastereomers of each other. Diastereomers have different physical properties, including retention factors (
). -
Action: Check the NMR of both spots. If the spectra are nearly identical (slight shifts in methyl doublets), collect both fractions together. Do not discard the "impurity" spot without verification.
Q2: The product is streaking or decomposing on the column.
Diagnosis: Hydrolysis or Acid Sensitivity.
Mechanism: The ester bond is susceptible to hydrolysis, and the
-
Fix 1 (Streaking): Ensure your sample is free of 2-chloropropionic acid before loading. Wash the crude reaction mixture with saturated
(aq) prior to chromatography. -
Fix 2 (Decomposition): If the compound degrades on silica, switch to Neutral Alumina (Grade III) or deactivate the silica by flushing with 1% Triethylamine (TEA) in Hexane before loading. Caution: Too much amine can cause elimination.
Q3: My compound is an oil and hard to load. Can I use DCM?
Recommendation: Use Dry Loading . Protocol:
-
Dissolve the crude oil in a minimal amount of DCM.
-
Add Celite 545 (approx. 2x weight of crude).
-
Evaporate solvent on a rotovap until a free-flowing powder remains.
-
Load this powder on top of the packed silica bed. Why? Liquid loading of oils often leads to "fingering" (uneven bands) and poor separation of the starting ester from the product.
Visualization & Logic Diagram
Workflow Logic: The separation relies on the polarity difference between the Ester (Starting Material, less polar) and the Ketone-Ester (Product, more polar due to the ketone carbonyl).
Caption: Purification workflow prioritizing acid removal and gradient elution to separate the target from non-polar precursors.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Friedel-Crafts workup and chromatography).
-
Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." J. Org. Chem.1978 , 43(14), 2923–2925. (The foundational text for Flash Chromatography).
-
Reich, H. J. "Chromatography Advice." University of Wisconsin-Madison, Department of Chemistry. (Authoritative guide on solvent polarity and dry loading).
Technical Support Center: Synthesis of 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate
Welcome to the technical support center for the synthesis of 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. My insights are drawn from extensive experience in synthetic organic chemistry and a deep understanding of the underlying reaction mechanisms.
The synthesis of 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate is primarily achieved through a Friedel-Crafts acylation of phenyl 2-chloropropanoate with 2-chloropropanoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). While seemingly straightforward, this electrophilic aromatic substitution is often accompanied by side reactions that can significantly impact the yield and purity of the desired product. This guide will provide a detailed exploration of these side products and practical strategies to mitigate their formation.
Core Challenge: The Dichotomy of Reactivity
The primary challenge in this synthesis lies in the dual reactivity of the starting material, phenyl 2-chloropropanoate, under Friedel-Crafts conditions. The ester functionality, while intended to be a stable protecting group for the phenolic oxygen, can participate in an intramolecular rearrangement, leading to a cascade of undesired products. Understanding and controlling this reactivity is paramount to a successful synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing both the "what" and the "why" for each recommendation.
Issue 1: Low Yield of the Desired Product with Significant Formation of Hydroxylated Byproducts
Question: My reaction is yielding a complex mixture with significant amounts of 2-hydroxy- and 4-hydroxy-acetophenone derivatives, rather than the desired 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate. What is happening and how can I prevent it?
Answer: This is a classic case of the Fries rearrangement , a well-documented side reaction for phenolic esters under Friedel-Crafts conditions.[1][2][3][4] The Lewis acid catalyst, intended to activate the 2-chloropropanoyl chloride, can also coordinate to the ester carbonyl of your starting material, phenyl 2-chloropropanoate. This facilitates the migration of the 2-chloropropanoyl group from the phenolic oxygen to the aromatic ring, primarily at the ortho and para positions.
Causality and Mitigation Strategies:
The Fries rearrangement is often favored at higher temperatures.[2][4] Therefore, stringent temperature control is your primary tool for minimizing this side reaction.
| Parameter | Recommendation | Rationale |
| Temperature | Maintain a low reaction temperature, typically between 0°C and 5°C, during the addition of the Lewis acid and the acylating agent. | Lower temperatures disfavor the intramolecular rearrangement, making the intermolecular Friedel-Crafts acylation the more kinetically favorable pathway. |
| Order of Addition | Add the Lewis acid to a solution of the phenyl 2-chloropropanoate before the dropwise addition of 2-chloropropanoyl chloride. | This can sometimes favor the formation of the complex required for the intermolecular acylation over the intramolecular rearrangement. |
| Solvent Choice | Use a non-polar solvent such as dichloromethane or 1,2-dichloroethane. | Non-polar solvents can influence the selectivity of the Friedel-Crafts reaction. Increasing solvent polarity has been shown to favor the para product in some Fries rearrangements, but overall, maintaining low polarity is key for controlling reactivity. |
Issue 2: Presence of Di-acylated Byproducts
Question: I am observing products with a higher molecular weight than my target compound, suggesting the addition of two acyl groups. Why is this happening if Friedel-Crafts acylation is supposed to be self-limiting?
Answer: While it's true that the introduction of an electron-withdrawing acyl group deactivates the aromatic ring to further acylation,[5][6][7] the formation of di-acylated products can occur under specific circumstances in your reaction.
The primary cause is the initial Fries rearrangement. The resulting hydroxyaryl ketones are more activated towards electrophilic aromatic substitution than the starting phenyl ester. The hydroxyl group is a strong activating group, making the aromatic ring more nucleophilic and susceptible to a second acylation.
Troubleshooting Steps:
-
Minimize Fries Rearrangement: The most effective way to prevent di-acylation is to prevent the formation of the activated hydroxyaryl ketone intermediates. Follow the recommendations in Issue 1 to suppress the Fries rearrangement.
-
Stoichiometry Control: Use a stoichiometric amount of the 2-chloropropanoyl chloride. An excess of the acylating agent will increase the likelihood of a second acylation, especially if any of the activated Fries rearrangement product is present.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure of the products to the reaction conditions.
Issue 3: Formation of the ortho-Isomer
Question: My product mixture contains a significant amount of an isomer that is difficult to separate from the desired para-substituted product. How can I improve the regioselectivity of the reaction?
Answer: The Friedel-Crafts acylation of a monosubstituted benzene ring like phenyl 2-chloropropanoate will inherently produce a mixture of ortho and para isomers. The ester group is an ortho, para-director, but the steric hindrance of the ester group can influence the ratio of the two products. The para product is generally favored due to less steric hindrance.
Improving Regioselectivity:
| Parameter | Recommendation | Rationale |
| Reaction Temperature | Lower reaction temperatures (0-5°C) generally favor the formation of the para isomer. | The transition state leading to the para product is often lower in energy due to reduced steric clash, making it the thermodynamically favored product. Lower temperatures allow for greater selectivity for the more stable product. |
| Catalyst Choice | While AlCl₃ is common, exploring other Lewis acids like TiCl₄ or SnCl₄ could potentially alter the ortho/para ratio. | Different Lewis acids have varying sizes and coordination properties, which can influence the steric environment around the electrophile and favor one isomer over the other. |
Purification Protocol: Separation of ortho and para Isomers
If the formation of the ortho isomer cannot be completely suppressed, a robust purification strategy is necessary.
-
Aqueous Work-up: After quenching the reaction, perform a standard aqueous work-up to remove the Lewis acid and any water-soluble byproducts.
-
Column Chromatography: This is the most effective method for separating the isomers.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is recommended. The less polar para isomer will typically elute before the more polar ortho isomer.
-
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) may be effective in isolating the major para isomer.
Frequently Asked Questions (FAQs)
Q1: Can I use an excess of the Lewis acid to drive the reaction to completion?
A1: It is not recommended to use a large excess of the Lewis acid. In Friedel-Crafts acylation, the Lewis acid forms a complex with the ketone product, which deactivates it.[6][8] A stoichiometric amount is generally required. A significant excess can promote the Fries rearrangement and other side reactions, leading to a more complex product mixture.
Q2: My 2-chloropropanoyl chloride has a yellow tint. Can I still use it?
A2: A yellow tint may indicate some decomposition, potentially to HCl and other byproducts. It is advisable to use freshly distilled or high-purity 2-chloropropanoyl chloride for the best results. The presence of impurities can lead to the formation of colored byproducts and reduce the overall yield.
Q3: What are the best analytical techniques for monitoring the reaction and characterizing the byproducts?
A3: A combination of chromatographic and spectroscopic techniques is ideal.
-
For reaction monitoring: TLC and HPLC are excellent for tracking the consumption of starting materials and the formation of products.
-
For byproduct characterization: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for identifying the molecular weights of the various components in your mixture. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation of the isolated byproducts.
Q4: Is it possible that the 2-chloropropanoyl chloride is reacting with itself?
A4: Under certain conditions, acyl chlorides can undergo self-condensation or decomposition. For instance, 2-chloropropionyl chloride has been shown to form methylketene under specific catalytic conditions.[9] While this is less likely to be a major pathway in a standard Friedel-Crafts reaction, it underscores the importance of using controlled conditions and high-purity reagents.
Conclusion
The synthesis of 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate is a nuanced process where the control of side reactions is critical for success. By understanding the mechanistic underpinnings of the Fries rearrangement and other potential side reactions, and by carefully controlling reaction parameters such as temperature and stoichiometry, researchers can significantly improve the yield and purity of the desired product. This guide provides a framework for troubleshooting common issues and making informed decisions to optimize your synthetic strategy.
References
-
Reactions of 2-chloropropionyl chloride on Cu(100): C–Cl bond cleavage and formation of methylketene and its dimer. ResearchGate. Available at: [Link]
- CN104987310A - Synthesis process of levosimendan - Google Patents.
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available at: [Link]
- CN101691331A - Method for synthesizing 2-[4-(chlorobutyryl) phenyl]-2-methyl propionate. Google Patents.
-
Fries Rearrangement - Organic Chemistry Portal. Available at: [Link]
-
Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC. National Center for Biotechnology Information. Available at: [Link]
- Preparation method of 2-(4-alkylphenyl) propanoic acid - Eureka | Patsnap.
-
Fries rearrangement - Wikipedia. Available at: [Link]
-
Friedel–Crafts reaction - Wikipedia. Available at: [Link]
-
A process for the preparation of (2Z,5Z)-5-[3-chloro-4-[(2R)-2,3-dihydroxypropoxy]benzylidene] - Technical Disclosure Commons. Available at: [Link]
-
Friedel-Crafts Acylation - Chemistry Steps. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]
-
CHEM 136 Rheosmin “Raspberry Ketone” - Preparation by Crossed Aldol-Catalytic Hydrogenation Sequences. The Chemical Educator. Available at: [Link]
-
Corey-Chaykovsky Reaction - Organic Chemistry Portal. Available at: [Link]
-
Friedel–Crafts reaction. Wikipedia. Available at: [Link]
-
4-(PARA-HYDROXYPHENYL)-2-BUTANONE. Food and Agriculture Organization of the United Nations. Available at: [Link]
-
Friedel–Crafts reaction of phenol - Chemistry Stack Exchange. Available at: [Link]
-
FRIES REARRANGEMENT - PHARMD GURU. Available at: [Link]
-
Polysubstitution is a major drawback in: - Testbook. Available at: [Link]
-
Fries rearrangement - L.S.College, Muzaffarpur. Available at: [Link]
-
Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. Available at: [Link]
-
Use Figure 16-11 to explain why Friedel–Crafts alkylations often give polysubstitution but Friedel–Crafts acylations do not. - Vaia. Available at: [Link]
-
Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? | CurlyArrows. Available at: [Link]
Sources
- 1. Fries Rearrangement [organic-chemistry.org]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. Fries Rearrangement [sigmaaldrich.com]
- 4. pharmdguru.com [pharmdguru.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. testbook.com [testbook.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates in Friedel-Crafts Acylation of Phenyl Esters
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals dealing with stalled reactions, poor yields, or unexpected side products during the Friedel-Crafts acylation of phenyl esters.
Unlike standard aromatic systems, phenyl esters present a unique mechanistic challenge: the ester moiety is both a coordinating group for Lewis acids and a reactive site susceptible to intramolecular rearrangement. This guide deconstructs the causality behind these failures and provides field-proven, self-validating protocols to rescue your synthesis.
Part 1: Mechanistic Pathway & Diagnostic FAQs
To troubleshoot effectively, we must first map the competing pathways. When a phenyl ester is exposed to an acyl chloride and a Lewis acid (e.g., AlCl₃), the system faces a kinetic and thermodynamic fork in the road: intermolecular acylation (the desired Friedel-Crafts pathway) versus intramolecular migration (the Fries rearrangement)[1].
Mechanistic divergence between Friedel-Crafts acylation and Fries rearrangement.
Frequently Asked Questions
Q1: My conversion rate is stalling at <50% despite leaving the reaction overnight. I am using 1.1 equivalents of AlCl₃. Why is the reaction dying? A: Your reaction is suffering from catalyst starvation due to stoichiometric complexation. Unlike Friedel-Crafts alkylation where the catalyst is regenerated, Friedel-Crafts acylation requires a stoichiometric amount of Lewis acid because the product ketone forms a highly stable complex with AlCl₃[2]. Furthermore, in a phenyl ester, the ester carbonyl oxygen is electron-rich and acts as a Lewis base, strongly coordinating with a full equivalent of AlCl₃[3]. Causality: You need 1.0 eq of AlCl₃ to complex with the ester, 1.0 eq to generate the acylium ion from the acyl chloride, and an additional 0.2–0.5 eq to account for product complexation. Using only 1.1 eq total means the reaction will stall almost immediately. You must use ≥2.2 equivalents of AlCl₃.
Q2: I increased the AlCl₃, but now my LC-MS shows a massive peak for a hydroxylated product (a hydroxyaryl ketone) instead of my target acylated ester. What happened? A: You have inadvertently triggered a Fries rearrangement [1][4]. When a phenyl ester is treated with a Lewis acid, the acyl group of the ester can cleave and migrate to the ortho or para position of the aromatic ring, yielding a phenol derivative[1][5]. Causality: This is a temperature-dependent side reaction. If your reaction temperature exceeds 60°C, or if the initial exotherm of AlCl₃ addition is not controlled, the Fries rearrangement outcompetes the intermolecular Friedel-Crafts acylation[5]. To suppress this, you must maintain strict kinetic control by keeping the reaction temperature between 0°C and 25°C.
Q3: I am using an old bottle of AlCl₃ that still fumes when I open it. Could this be causing my low yields?
A: Yes. The fuming you observe is hydrogen chloride (HCl) gas, which is generated when anhydrous AlCl₃ reacts with atmospheric moisture (
Q4: Can I use a different catalyst to avoid the harsh conditions of AlCl₃?
A: Yes. If AlCl₃ is causing excessive ester cleavage, you can pivot to superacid catalysis. Trifluoromethanesulfonic acid (TfOH) is a highly effective Brønsted acid for Friedel-Crafts acylation and Fries rearrangements[8]. Because TfOH has a massive negative Hammett acidity function (
Part 2: Quantitative Troubleshooting Matrix
Use the following data-driven matrix to rapidly diagnose and resolve your specific experimental failure.
| Symptom (LC-MS / TLC) | Mechanistic Cause | Recommended Solution | Target Metric / Benchmark |
| Recovery of unreacted starting ester (>50%) | Catalyst starvation due to carbonyl complexation[2]. | Increase AlCl₃ stoichiometry to account for all Lewis basic sites. | Use 2.2 – 2.5 eq of AlCl₃ relative to the phenyl ester. |
| Formation of para-hydroxyaryl ketone | Kinetically controlled Fries rearrangement[1][5]. | Lower the reaction temperature. Ensure dropwise addition of acyl chloride. | Maintain internal temp at 0°C to 5°C during addition. |
| Formation of ortho-hydroxyaryl ketone | Thermodynamically controlled Fries rearrangement (bidentate chelation)[1][3]. | Drastically lower temperature; avoid heating during workup. | Do not exceed 25°C at any point before the quench. |
| Vigorous bubbling upon adding AlCl₃ to solvent | Moisture in the system reacting to form HCl gas[7]. | Dry solvents over molecular sieves; oven-dry all glassware. | Water content in solvent must be <50 ppm (Karl Fischer). |
Part 3: Optimized Experimental Protocol (Self-Validating System)
To ensure scientific integrity, this protocol is designed as a self-validating system. At each critical juncture, a physical observation will confirm whether the mechanistic prerequisites for success have been met.
Materials Required:
-
Phenyl ester substrate (1.0 eq, rigorously dried)
-
Acyl chloride (1.2 eq, freshly distilled)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq, from a fresh ampoule)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Water <50 ppm)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet. Purge with dry
for 15 minutes. -
Catalyst Suspension & Validation: Add the anhydrous AlCl₃ (2.5 eq) to the flask, followed by anhydrous DCM (0.2 M relative to substrate).
-
Self-Validation Check: The suspension should remain relatively quiet. If you observe immediate, vigorous gas evolution (HCl), your solvent or glassware is wet[7]. Abort, dry your reagents, and restart.
-
-
Acylium Ion Generation: Cool the suspension to 0°C using an ice-water bath. Add the acyl chloride (1.2 eq) dropwise over 10 minutes. Stir for 15 minutes.
-
Self-Validation Check: The AlCl₃ should partially dissolve, and the solution may turn pale yellow, confirming the formation of the reactive acylium ion complex.
-
-
Substrate Addition (Kinetic Control): Dissolve the phenyl ester (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise via the addition funnel over 30 minutes, strictly maintaining the internal temperature at 0°C.
-
Reaction Monitoring: Allow the reaction to stir at 0°C to 15°C for 2–4 hours. Monitor via TLC (Hexanes/EtOAc).
-
Self-Validation Check: If a highly polar spot (phenol derivative from Fries rearrangement) begins to dominate, immediately cool the reaction further.
-
-
Quenching & Workup: Carefully pour the reaction mixture into a vigorously stirred beaker of crushed ice and concentrated HCl (10 mL HCl per 100g ice).
-
Extraction: Separate the organic layer, extract the aqueous layer twice with DCM, wash the combined organics with brine, dry over anhydrous
, and concentrate under reduced pressure.
Troubleshooting workflow for low conversion in phenyl ester acylations.
References
-
Wikipedia. Fries rearrangement. Available at:[Link]
-
Wikipedia. Friedel–Crafts reaction. Available at:[Link]
-
ZambiaWiki. Friedel–Crafts reaction. Available at:[Link]
-
Vedantu. Fries Rearrangement Reaction: Mechanism, Steps & Examples. Available at:[Link]
-
L.S. College, Muzaffarpur. Fries rearrangement. Available at:[Link]
-
Physics Wallah. Reaction Mechanism of Fries Rearrangement. Available at:[Link]
-
MDPI. Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Available at:[Link]
-
PMC (NIH). Utilization of Acidic α-Amino Acids as Acyl Donors: An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives. Available at:[Link]
-
ScienceMadness Discussion Board. Friedel-Crafts acylation. Available at:[Link]
Sources
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Fries Rearrangement Reaction: Mechanism, Steps & Examples [vedantu.com]
- 5. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sciencemadness Discussion Board - Friedel-Crafts acylation - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. mdpi.com [mdpi.com]
- 9. Utilization of Acidic α-Amino Acids as Acyl Donors: An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Identification of impurities in 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate via HPLC
This technical guide addresses the identification and troubleshooting of impurities in 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate (CAS: 1208654-68-5) using High-Performance Liquid Chromatography (HPLC).
This molecule is a critical intermediate, typically appearing in the synthesis of arylpropionic acid derivatives (Profens) or related functionalized polymers. Its structure features two chiral centers and mixed functional groups (aryl ketone, phenyl ester, and alkyl chloride), making it chemically labile and stereochemically complex.
Part 1: The "Golden" Standard HPLC Protocol
This method is designed to separate the highly lipophilic parent compound from its polar hydrolytic degradants and potential diastereomers.[1]
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 (L1), 250 mm × 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus or equivalent) | Provides sufficient hydrophobic selectivity to separate the parent from the mono-hydrolyzed phenol impurity. |
| Mobile Phase A | 0.1% Phosphoric Acid ( | Acidic pH (~2.5) suppresses ionization of acidic impurities (2-chloropropanoic acid), ensuring sharp peak shape. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | High elution strength required for the lipophilic double-chlorinated parent. |
| Flow Rate | 1.0 mL/min | Standard flow for optimal Van Deemter efficiency on 5 µm columns. |
| Detection | UV @ 254 nm | The aromatic ketone chromophore absorbs strongly here; minimizes baseline drift compared to 210 nm. |
| Column Temp | 30°C | Controls viscosity and ensures reproducible retention of diastereomers. |
| Injection Vol | 10 µL | Standard load; reduce to 5 µL if peak splitting (solvent effect) occurs. |
| Diluent | Acetonitrile : Water (80:20 v/v) | Matches the initial high organic content required to dissolve the parent, while preventing "solvent shock." |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |
| 0.0 | 90 | 10 | Equilibration: Elute very polar acids (Impurity B). |
| 5.0 | 90 | 10 | Isocratic Hold: Ensure separation of void volume interferences. |
| 25.0 | 10 | 90 | Ramp: Elute the lipophilic parent and dimers. |
| 30.0 | 10 | 90 | Wash: Remove highly retained oligomers. |
| 30.1 | 90 | 10 | Re-equilibration: Return to initial conditions.[1] |
| 35.0 | 90 | 10 | End: Ready for next injection. |
Part 2: Impurity Profile & Identification
The instability of the ester linkage and the reactivity of the alkyl chloride define the impurity profile.[1]
Likely Impurities Table
| Impurity ID | Name | Structure/Origin | Est. RRT* | Detection Note |
| Impurity A | 4-(2-Chloropropanoyl)phenol | Hydrolysis Product. The ester bond cleaves, leaving the phenolic ketone. | ~0.4 - 0.5 | Major degradant. Increases with moisture exposure. |
| Impurity B | 2-Chloropropanoic Acid | Hydrolysis Product. The acid side of the ester. | ~0.1 (Void) | Poor UV response at 254 nm; may require 210 nm to see clearly. |
| Impurity C | 4-Hydroxypropiophenone | Starting Material. If used in synthesis.[2] | ~0.3 | Very polar compared to parent. |
| Impurity D | Vinyl Analogues | Elimination Product. Loss of HCl from the alkyl chain (Acryloyl species). | ~0.9 or 1.1 | Often appears as a shoulder on the main peak. |
| Parent | Target Molecule | 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate | 1.00 | May appear as a "doublet" (see Troubleshooting). |
*RRT = Relative Retention Time (approximate)
Visualizing the Degradation Pathway
The following diagram illustrates the primary breakdown pathways that generate these impurities.
Caption: Primary degradation pathways. Hydrolysis of the ester bond is the dominant instability mechanism, yielding Impurities A and B.[1]
Part 3: Troubleshooting & FAQs
This section addresses specific anomalies users encounter with this specific molecule.
Q1: The main peak appears as a "split" peak or a doublet. Is my column failing?
Diagnosis: Likely Diastereomers , not column failure. Explanation: The molecule contains two chiral centers:[1]
-
The carbon in the 2-chloropropanoyl ketone group.[1]
-
The carbon in the 2-chloropropanoate ester group.[3] This creates two pairs of enantiomers (RR/SS and RS/SR). While enantiomers do not separate on an achiral C18 column, the diastereomers (the relationship between the RR/SS pair and the RS/SR pair) have different physical properties and can separate. Solution:
-
Do not integrate separately for assay purposes unless specified. Sum the areas.
-
To confirm, change the column temperature. If the resolution between the "split" changes significantly, it is diastereomeric separation.
Q2: I see a "Ghost Peak" growing in my sample sequence over time.
Diagnosis: In-vial Hydrolysis . Explanation: The phenyl ester bond is labile. If your diluent contains water (even the 80:20 mix) and the autosampler is not cooled, the compound hydrolyzes into Impurity A (Phenol) and Impurity B (Acid). Solution:
-
Change Diluent: Use 100% Acetonitrile or Methanol (anhydrous) for sample prep.[1]
-
Cool Autosampler: Set to 4°C.
-
Limit Water: Only introduce water via the mobile phase at the moment of injection.[1]
Q3: My baseline is drifting upwards significantly at the end of the gradient.
Diagnosis: Ghost Elution of Polymer/Oligomers . Explanation: If the sample was synthesized via Friedel-Crafts acylation, high molecular weight by-products (oligomers) might be retained on the column and elute during the high-organic wash of subsequent injections.[1] Solution:
-
Extend the "Hold" step at 90% B (Acetonitrile) to 10 minutes.[1]
-
Perform a "Blank" injection after every 5 samples to clean the column.[1]
Workflow: Troubleshooting Unknown Peaks
Caption: Decision tree for identifying unknown peaks based on retention time and peak shape.
References
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience. (Standard text for Gradient Optimization and pH control).
-
Kazakevich, Y., & LoBrutto, R. (2007).[1] HPLC for Pharmaceutical Scientists. Wiley. (Reference for separating diastereomers and hydrolytic impurities).
-
Sigma-Aldrich. (n.d.). 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate Product Page. Retrieved from (Verification of CAS 1208654-68-5 and structure).
- International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. (Guideline for reporting thresholds).
Sources
Technical Support Center: Stability and Storage of 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate
Welcome to the Technical Support Center for 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate (CAS: 1208654-68-5). This guide is designed for researchers, analytical chemists, and drug development professionals who require high-fidelity handling of this bifunctional reactive intermediate[1][2].
Because this molecule features both an
Mechanistic Overview of Degradation Pathways
To successfully store and handle this compound, one must understand the causality behind its instability. The molecule contains two highly reactive sites that are susceptible to distinct degradation mechanisms:
-
The Ester Linkage: The phenyl ester is prone to nucleophilic attack. In the presence of moisture, especially under slightly basic or acidic conditions, it undergoes rapid hydrolysis to yield 4-(2-chloropropanoyl)phenol and 2-chloropropanoic acid[5].
-
The
-Chloro Groups: Both the ketone and ester -carbons bear electronegative chlorine atoms, making them prime targets for nucleophilic substitution. Solvents with nucleophilic character (like DMSO or alcohols) will actively degrade the compound over time[6].
Environmental triggers and their corresponding chemical degradation pathways.
Quantitative Storage Conditions
To prevent the degradation pathways outlined above, storage conditions must strictly exclude moisture, nucleophiles, and thermal stress[3][7]. The following table summarizes the expected stability of the compound across various storage states.
| Storage State | Recommended Temp | Atmosphere | Max Shelf Life | Expected Purity |
| Neat Solid (Powder) | -20°C | Argon / Nitrogen | 12 - 24 Months | > 95% |
| Neat Solid (Powder) | 2°C to 8°C | Desiccated | 6 Months | > 90% |
| Stock Solution (Anhydrous MeCN) | -80°C | Argon | 3 - 6 Months | > 90% |
| Stock Solution (DMSO) | Any | Any | < 24 Hours | Rapid Degradation |
Experimental Protocol: Preparation of Anhydrous Stock Solutions
Because
Materials Required:
-
Neat 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate (equilibrated to room temperature in a desiccator)
-
Anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF) (Water content < 50 ppm)
-
Oven-dried amber glass vials with PTFE-lined septa caps
-
Argon or Nitrogen gas line
Step-by-Step Methodology:
-
Thermal Equilibration: Before opening the primary container, allow the neat solid to warm to room temperature in a desiccator for at least 60 minutes. Causality: Opening a cold vial causes atmospheric moisture to immediately condense on the powder, initiating ester hydrolysis.
-
Solvent Purging: Sparge the anhydrous MeCN or THF with Argon for 10 minutes to remove dissolved oxygen and ambient moisture.
-
Dissolution: Weigh the required mass of the compound and transfer it to an oven-dried vial. Add the purged solvent to achieve the desired molarity (e.g., 10 mM).
-
Aliquoting: Divide the master solution into single-use aliquots (e.g., 50 µL) in amber glass vials. Causality: Halogenated organics are sensitive to photo-degradation; amber glass blocks harmful UV wavelengths.
-
Headspace Flushing: Gently blow a stream of Argon over the headspace of each aliquot for 3–5 seconds before immediately sealing with a PTFE-lined cap.
-
Storage: Transfer the sealed aliquots immediately to a -80°C freezer. Thaw only once prior to use; discard any unused portion.
Troubleshooting & FAQs
Q1: I prepared a 10 mM stock solution in DMSO for my High-Throughput Screening (HTS) assay, but my LC-MS shows multiple new peaks after 24 hours. What happened?
A: You are observing solvent-induced degradation. Dimethyl sulfoxide (DMSO) is not an inert solvent for
Q2: The neat powder in my primary vial has turned slightly yellow and emits a sharp, acrid odor. Is it still usable?
A: No, the compound has likely undergone thermal degradation or moisture-induced dehydrohalogenation. The acrid odor is hydrogen chloride (HCl) gas, which is released when the
Q3: My biological assay requires an aqueous buffer (pH 7.4). How can I prevent the compound from hydrolyzing during the experiment?
A: Complete prevention is impossible due to the inherent reactivity of the
-
Keeping the assay time as short as biologically feasible.
-
Adding the compound as the absolute final step to initiate the assay.
-
Running a parallel "compound-only" stability control in the buffer to quantify the exact half-life of the compound under your specific assay conditions, allowing you to mathematically correct for degradation.
Q4: Can I use standard plastic microcentrifuge tubes for aliquoting? A: It is highly discouraged. Many plastics leach plasticizers when exposed to organic solvents like MeCN or THF, which can interfere with sensitive analytical assays. Furthermore, standard plastics are permeable to ambient moisture and oxygen over time. Always use PTFE-lined glass vials for reactive halogenated building blocks[4].
References
-
Sihauli Chemicals: Alpha-Chloro Ketone Ester Storage and Stability Source: Sihauli Chemicals URL:[Link]
-
Electrode Reactions and Stability of Alpha-Chloro Esters Source: ResearchGate URL:[Link]
Sources
- 1. C4494 | Sigma-Aldrich [sigmaaldrich.com]
- 2. C4494 | Sigma-Aldrich [sigmaaldrich.com]
- 3. Ethyl 2-Chloro Acetoacetate at Best Price High Purity and Quality Supplier [sihaulichemicals.net]
- 4. 4-Chloro-3-oxobutyryl chloride | 41295-64-1 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Chloro-1-(3-chlorophenyl)propan-1-one | 34841-41-3 | Benchchem [benchchem.com]
- 7. D Panthenol Liquid Best Price Offered [sihaulichemicals.net]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to HPLC-MS for the Purity Analysis of 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate
Introduction
In the landscape of pharmaceutical development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate is a compound whose structural motifs suggest its potential as a precursor or intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The presence of two reactive chloropropanoyl groups and an ester linkage makes it susceptible to various impurities arising from synthesis by-products, unreacted starting materials, or degradation. Therefore, a robust, sensitive, and specific analytical method is imperative for its quality control.
This guide provides an in-depth evaluation of a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the purity analysis of this specific compound. We will explore the scientific rationale behind the methodological choices, present a detailed experimental protocol, and objectively compare its performance against viable alternatives like Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography with UV detection (UPLC-UV). This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable purity testing workflow.
The Primary Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
The coupling of liquid chromatography with mass spectrometry is a powerhouse in modern analytical chemistry, offering high separation efficiency for a wide range of compounds and highly specific detection based on mass-to-charge ratio.[1][2]
Causality Behind Experimental Choices
1. Chromatographic Separation (HPLC):
-
Stationary Phase: A C18 reversed-phase column is the logical first choice. The target molecule possesses significant non-polar character due to its phenyl ring and ester groups, making it well-suited for retention via hydrophobic interactions with the C18 alkyl chains.
-
Mobile Phase: A gradient elution using water and acetonitrile is employed. This is crucial as a single isocratic mobile phase would likely fail to elute strongly retained hydrophobic impurities or would cause polar impurities to elute too quickly with the solvent front. The gradient allows for the effective separation of a spectrum of impurities with varying polarities.
-
Mobile Phase Modifier: The addition of 0.1% formic acid to the mobile phase is a standard practice that serves a dual purpose. It protonates the analyte, which enhances ionization efficiency in positive-mode electrospray ionization (ESI), and it suppresses the ionization of acidic functional groups on residual silanols in the stationary phase, leading to improved peak shape and resolution.[3]
2. Detection (Mass Spectrometry):
-
Ionization Technique: Electrospray Ionization (ESI) is selected as it is a soft ionization technique ideal for polar and semi-polar molecules, minimizing in-source fragmentation and preserving the molecular ion for accurate mass determination.[4]
-
Mass Analysis: A quadrupole mass analyzer is sufficient and robust for this application, providing reliable mass-to-charge ratio (m/z) data for quantification and confirmation.
-
Specificity and Confirmation: The key advantage of MS is its specificity. For 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate, the presence of two chlorine atoms provides a definitive isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of natural abundance.[5] Consequently, a molecule with two chlorine atoms will exhibit a characteristic isotopic cluster for its molecular ion [M]⁺, with peaks at M, M+2, and M+4 in a relative intensity ratio of approximately 9:6:1.[6][7] This pattern is a powerful tool for confirming the identity of the main peak and any chlorine-containing impurities.
Experimental Workflow: HPLC-MS Analysis
Caption: High-level workflow for the HPLC-MS purity analysis.
Detailed Experimental Protocol: HPLC-MS
-
Instrumentation: HPLC system coupled to a single quadrupole mass spectrometer with an ESI source.
-
Sample Preparation:
-
Prepare a stock solution by accurately weighing approximately 10 mg of the 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile to achieve a concentration of 1 mg/mL.
-
Prepare a working solution for analysis by diluting the stock solution 1:100 with the initial mobile phase composition (95:5 Water:Acetonitrile) to a final concentration of 10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18, 100 mm x 2.1 mm, 2.6 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
Time (min) %A %B 0.0 95 5 15.0 5 95 18.0 5 95 18.1 95 5 | 22.0 | 95 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Comparative Analysis: Alternative Methodologies
While HPLC-MS is a powerful primary method, other techniques offer different advantages and may be more suitable depending on laboratory capabilities and analytical goals.
Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for volatile and semi-volatile compounds that are thermally stable.[2][8]
-
Rationale: The target analyte may possess sufficient volatility for GC analysis, especially with a heated injector. GC can offer extremely high chromatographic resolution.
-
Advantages: High sensitivity and excellent separation efficiency for volatile impurities, such as residual solvents or volatile synthetic by-products.[9]
-
Disadvantages: The primary risk is thermal degradation. The ester linkages in the molecule could be labile at high temperatures in the GC inlet, potentially leading to inaccurate quantification and the appearance of degradation artifacts.
-
Methodology: Analysis would involve a non-polar capillary column (e.g., DB-5ms), a temperature-programmed oven, and electron ionization (EI) MS detection. EI provides extensive, reproducible fragmentation patterns useful for library matching and structural elucidation of unknown impurities.[10]
Alternative 2: Ultra-Performance Liquid Chromatography with UV Detection (UPLC-UV)
UPLC is a high-pressure evolution of HPLC that uses sub-2 µm particles to achieve faster and more efficient separations.[1]
-
Rationale: For routine quality control where throughput is critical, UPLC-UV can provide a significant speed advantage over conventional HPLC.
-
Advantages: Significantly reduced run times (often <5 minutes), leading to higher sample throughput. Improved resolution can help separate closely eluting impurities.
-
Disadvantages: The primary limitation is the lack of specificity. UV detection relies on the presence of a chromophore (the phenyl ring in this case) and cannot distinguish between compounds with similar retention times and UV spectra. It does not provide the molecular weight confirmation that is inherent to MS.
-
Methodology: The chromatographic principles are similar to HPLC but operate at higher pressures (up to 15,000 psi). A photodiode array (PDA) detector would be used to monitor absorbance at multiple wavelengths.
Method Selection Logic
Caption: Decision tree for selecting the optimal analytical method.
Head-to-Head Performance Comparison
The following table summarizes the expected performance of each technique based on standard method validation parameters.
| Parameter | HPLC-MS | GC-MS | UPLC-UV |
| Specificity | Excellent: Mass-based detection provides definitive identification and resolves co-eluting peaks based on m/z. Isotopic pattern confirms identity. | Very Good: Mass spectra provide structural information, but thermal degradation can create interfering artifacts. | Fair: Relies solely on retention time and UV spectrum. Vulnerable to co-eluting impurities with similar chromophores. |
| Sensitivity (LOD/LOQ) | Excellent: Typically in the low ng/mL to pg/mL range. | Excellent: Similar or better sensitivity than HPLC-MS for amenable compounds. | Good: Generally less sensitive than MS methods, typically in the mid-to-high ng/mL range.[11] |
| Precision (%RSD) | < 2%: Modern systems provide highly reproducible results. | < 5%: Can be slightly more variable due to injection and inlet activity. | < 1%: Excellent precision due to advanced fluidics and low system dispersion. |
| Linearity (R²) | > 0.999: Wide linear dynamic range. | > 0.995: Good linearity, but can be affected by detector saturation or inlet discrimination. | > 0.999: Excellent linearity over a defined range. |
| Throughput | Moderate: Typical run times of 15-30 minutes. | Moderate: Run times are dependent on the temperature program, often 20-40 minutes. | High: Run times are significantly shorter, often 2-5 minutes. |
| Primary Application | Impurity identification, structural elucidation, reference method for purity. | Analysis of residual solvents and volatile/semi-volatile impurities. | Routine QC, high-throughput screening, content uniformity. |
Method Validation: Ensuring Trustworthiness
Regardless of the chosen method, it must be validated to demonstrate its suitability for its intended purpose, a requirement of regulatory bodies worldwide.[12] Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[13][14][15][16]
For the primary HPLC-MS method, the following key parameters would be assessed:
-
Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of expected impurities, degradants, and matrix components. This is confirmed by analyzing spiked samples and assessing peak purity using MS data.
-
Linearity: A minimum of five concentrations are analyzed to prove the method's ability to obtain test results that are directly proportional to the concentration of the analyte.[13]
-
Accuracy: Assessed by determining the recovery of a known amount of analyte spiked into a sample matrix. A minimum of nine determinations over three concentration levels is recommended.[13]
-
Precision: Evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay, inter-day, or inter-analyst variation). Results are expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For MS, this is typically determined based on the signal-to-noise ratio.
Conclusion
For the comprehensive purity analysis of 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate, an HPLC-MS method stands out as the most robust and scientifically sound approach. Its unparalleled specificity, derived from mass detection and the unique isotopic signature of the di-chlorinated molecule, provides a high degree of confidence in the results that is essential for drug development. It is the ideal choice for reference standard characterization, impurity identification, and as a definitive quality control method.
While GC-MS offers a valuable complementary technique for profiling volatile impurities and UPLC-UV provides a high-throughput solution for routine quality control of known impurities, neither can match the balance of versatility and specificity offered by HPLC-MS for a complete purity assessment of this complex intermediate. The selection of a final method should always be guided by the specific analytical objective, but a well-validated HPLC-MS procedure provides the most authoritative and defensible data.
References
- Hajková, K., & Schůrek, J. (1997). Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-MCPD as internal standard. Czech Journal of Food Sciences, 15(5), 182-189. (URL not directly available, referenced for GC-MS principles on similar compounds)
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
ResearchGate. The determination of phenylpropanolamine hydrochloride | Request PDF. (n.d.). [Link]
- Google Patents. (2021).
- Google Patents. (2015). CN104987310A - Synthesis process of levosimendan.
-
ResearchGate. Determination of chloropropanol esters and glycidyl esters in nutritional foods by gas chromatography-tandem mass spectrometry based on acid hydrolysis and solid-phase extraction. (n.d.). [Link]
-
Waters Corporation. UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs. (n.d.). [Link]
-
Jin, P., et al. (2021). Development and comparison of UPLC-ESI-MS and RP-HPLC-VWD methods for determining microcystin-LR. RSC Advances, 11(38), 23565-23572. [Link]
-
Jaiswal, R., et al. (2025). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Molecules, 30(23), 4889. [Link]
-
Patel, K. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 19-28. [Link]
-
Brown, A. S., & Ulrich, E. M. (2015). Compositional space: A guide for environmental chemists on the identification of persistent and bioaccumulative organics using mass spectrometry. Environmental toxicology and chemistry, 34(7), 1443–1453. [Link]
-
Gavin Publishers. (2018). Simultaneous Determination of Chloropropanol Fatty Acid Esters in Refined Corn Oil Using GC-MS. Journal of Food Science and Nutrition, 4(1). [Link]
-
MDPI. (2025). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. Molecules, 30(3), 743. [Link]
-
Luminate Bio. (2024, October 5). GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. [Link]
-
Dong, M. W., Huynh-Ba, K., & Wong, A. W. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 34(3), 26-39. [Link]
-
Li-OmicsLab. (2024). Determination of chloropropanol esters and glycidyl esters in instant noodles based on solid-phase microextraction with chitosan. Food Chemistry, 431, 137130. [Link]
-
ResearchGate. Analytical method for the trace determination of esterified 3- and 2-monochloropropanediol and glycidyl fatty acid esters in various food matrices. (2016). [Link]
-
Elkchemist. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. YouTube. [Link]
-
Animal Health Laboratory, University of Guelph. (2019). GC/MS-LC/MS multi-residue method. [Link]
-
JRC Publications Repository. (2017). Analytical method for the trace determination of esterified 3- and 2-monochloropropanediol and glycidyl fatty acid esters in various food matrices. [Link]
-
Advion. (2019, September 10). 3 reasons why you should upgrade from UV detection to Mass Spectrometry. [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ResearchGate. (PDF) Halogenated peptides as internal standards (H-PINS): Introduction of an MS-based internal standard set for liquid chromatography-mass spectrometry. (2025). [Link]
-
Taylor & Francis Online. (2021, October 20). A comparative study of HPLC and UV spectrophotometric methods for remdesivir quantification in pharmaceutical formulations. [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]
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Comparing reactivity of 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate with 2-chloropropanoyl chloride
Comparative Reactivity Guide: 2-Chloropropanoyl Chloride vs. 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate
Executive Summary
This guide compares 2-Chloropropanoyl Chloride (CPC) , a highly reactive acylating reagent, with 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate (CPPCP) , a bifunctional intermediate derivative.
-
Primary Distinction: CPC is a volatile, corrosive reagent used to introduce the 2-chloropropanoyl motif. CPPCP is a stable product (or intermediate) resulting from the double acylation of phenol (or Fries rearrangement pathways), often appearing as a solid building block or an impurity in the synthesis of propiophenones.
-
Reactivity Profile: CPC is chemically aggressive, prone to rapid hydrolysis and violent acylation. CPPCP is relatively stable to moisture but possesses two distinct electrophilic sites (an
-halo ketone and an -halo ester) making it a potent bis-electrophile for heterocyclic synthesis or polymerization.
Chemical Identity & Structural Logic
| Feature | 2-Chloropropanoyl Chloride (CPC) | 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate (CPPCP) |
| Structure | ||
| Role | Primary Reagent (Acylating Agent) | Intermediate / Building Block / Impurity |
| Functional Groups | Acid Chloride ( | Aryl Ketone, Phenyl Ester, Bis-Alkyl Chloride |
| Physical State | Colorless to yellow fuming liquid | White to off-white solid (typically) |
| Stability | Low: Reacts violently with water/nucleophiles. | High: Stable in air/moisture; requires base to hydrolyze. |
Mechanistic Comparison & Synthesis Pathway
The relationship between these two compounds is causal. CPPCP is typically generated via the reaction of CPC with phenol derivatives. Understanding this pathway is critical for controlling product distribution in drug synthesis (e.g., for propiophenone derivatives).
Reaction Pathway Diagram
Figure 1: Synthesis pathway showing CPPCP as the downstream product of CPC reacting with phenol derivatives.
Reactivity Profile Comparison
A. Acylation Capability (Reaction with Nucleophiles)
-
CPC (High Reactivity): The acid chloride is one of the most reactive electrophiles. It reacts instantly with amines, alcohols, and water. No catalyst is usually required for amine coupling; weak bases (Et3N) are used to scavenge HCl.
-
CPPCP (Low/Latent Reactivity): The phenyl ester moiety is an "active ester" relative to alkyl esters but significantly less reactive than the acid chloride. It requires a catalyst (DMAP) or strong nucleophile (primary amine) to undergo aminolysis. It will not react with water under neutral conditions.
B. Alkylation Capability (SN2 Reactions)
-
CPC: The
-chloro position is activated by the carbonyl, but the acid chloride group usually reacts first. -
CPPCP: Contains two highly activated alkyl chloride sites:
- -Halo Ketone: Highly reactive towards nucleophiles (e.g., thiols, amines) for SN2 substitution or cyclization (e.g., forming thiazoles).
- -Halo Ester: Moderately reactive.
-
Application: CPPCP is a superior scaffold for synthesizing heterocycles because it allows for dual-functionalization without the interference of the corrosive acid chloride group.
C. Hydrolysis & Stability
-
CPC: Hydrolyzes immediately upon contact with moisture to form 2-chloropropanoic acid and HCl gas. Must be handled under inert atmosphere (N2/Ar).
-
CPPCP: Stable to aqueous workups. Hydrolysis requires basic conditions (NaOH/LiOH) to cleave the ester and regenerate the phenol (4-hydroxy-2-chloropropiophenone).
Experimental Protocols
Protocol A: Handling 2-Chloropropanoyl Chloride (CPC)
Use this protocol when introducing the chloropropanoyl group.
-
Setup: Flame-dried glassware under Nitrogen flow.
-
Solvent: Anhydrous DCM or THF.
-
Base: Add 1.1 equivalents of Triethylamine or Pyridine to scavenge HCl.
-
Addition: Cool reaction to 0°C. Add CPC dropwise (exothermic).
-
Quench: React excess CPC with Methanol before aqueous workup to prevent acid shock.
Protocol B: Selective Synthesis of CPPCP
Use this protocol to isolate the bifunctional intermediate.
-
Reagents: 4-Hydroxy-2-chloropropiophenone (1.0 eq), CPC (1.2 eq), Et3N (1.5 eq).
-
Procedure: Dissolve ketone in DCM at 0°C. Add Et3N followed by CPC dropwise.
-
Monitoring: Warm to RT. Monitor via TLC (CPPCP is less polar than the starting phenol).
-
Workup: Wash with 1M HCl (to remove amine), then Sat. NaHCO3. Dry over MgSO4.
-
Purification: Recrystallize from Hexane/EtOAc.
Protocol C: Distinguishing CPC vs. CPPCP (QC Check)
-
Visual: CPC is a liquid; CPPCP is a solid.
-
Water Test: Add 1 drop to water.
-
CPC: Fumes vigorously, generates heat/gas (HCl).
-
CPPCP: No reaction; forms an insoluble precipitate/oil.
-
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Acyl Substitution and Fries Rearrangement mechanisms).
-
Sigma-Aldrich. (n.d.). Product Specification: 4-(2-chloropropanoyl)phenyl 2-chloropropanoate (CAS 1208654-68-5).[1][2][3] Retrieved from
-
Gasparyan, G., et al. (2014).[4] Synthesis of novel pyranotriazolopyrimidines and evaluation of their biological activity. (Describes the use of 2-chloropropanoyl chloride in heterocyclic synthesis).
-
LookChem. (n.d.). 2-Chloropropanoyl chloride Properties and Applications. Retrieved from
Sources
Comparative study of different Lewis acids in 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate synthesis
This guide provides a comparative technical analysis of Lewis acid catalysts used in the synthesis of 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate . This molecule is a critical intermediate in the synthesis of fibrate-class pharmaceuticals and specific agrochemicals (e.g., phenoxy propionate herbicides).
The synthesis hinges on the Fries Rearrangement of phenyl 2-chloropropanoate, followed by a second esterification. The choice of Lewis acid dictates the regioselectivity (para vs. ortho), yield, and process scalability.
Executive Summary
The synthesis of 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate typically proceeds via a two-stage sequence starting from phenol and 2-chloropropanoyl chloride.
-
O-Acylation: Formation of phenyl 2-chloropropanoate.
-
Fries Rearrangement: Lewis acid-catalyzed migration of the acyl group to the para position.[1][2]
-
Re-esterification: Reaction of the newly formed phenol with a second equivalent of acid chloride.
Key Finding: While Aluminum Chloride (
Mechanistic Pathway & Lewis Acid Role
The critical step differentiating the catalysts is the Fries Rearrangement .[3][4] The Lewis acid (LA) coordinates with the ester carbonyl oxygen, weakening the C-O bond and generating an acylium ion / LA-phenoxide ion pair.
Reaction Pathway Diagram
Caption: The Fries rearrangement pathway. The choice of Lewis Acid and temperature determines the ratio of Para-Intermediate (desired) to Ortho-Intermediate.
Comparative Analysis of Lewis Acids
A. Aluminum Chloride ( ) - The Industrial Workhorse
-
Mechanism: Forms a strong 1:1 complex with the ester and a 1:2 complex with the product ketone. Requires stoichiometric quantities (usually 2.2–2.5 equivalents).
-
Performance:
-
Yield: High (85-92%).
-
Selectivity: Highly temperature-dependent. At 40–60°C, it favors the para product (desired). Above 120°C, the ortho product dominates.
-
Drawbacks: Generates large amounts of aluminum waste. The reaction mixture becomes a viscous sludge (the "red oil"), making agitation and heat transfer difficult on scale.
-
-
Best For: Large-scale, cost-sensitive manufacturing where waste treatment infrastructure exists.
B. Boron Trifluoride Etherate ( ) - The High-Purity Alternative
-
Mechanism: Acts as a liquid Lewis acid. It does not form the intractable sludge seen with
. -
Performance:
-
Yield: Moderate to High (75-85%).
-
Selectivity: Excellent para selectivity even at slightly elevated temperatures due to steric hindrance preventing ortho-attack.
-
Advantages: Homogeneous reaction mixture (easier stirring). The catalyst can often be recovered or removed more easily during workup.
-
-
Best For: Pharmaceutical intermediates requiring high purity (>99%) and minimal metal contamination.
C. Titanium Tetrachloride ( ) - The Mild Mediator
-
Mechanism: Milder Lewis acidity compared to
.[4] Often used in chlorinated solvents (DCM). -
Performance:
-
Yield: Moderate (60-75%).
-
Selectivity: Good para selectivity, but reaction rates are significantly slower, often requiring reflux.
-
-
Best For: Substrates with sensitive functional groups that might degrade under harsh
conditions.
D. Zinc Chloride ( ) - The "Soft" Catalyst
-
Performance: Generally too weak to drive the rearrangement of deactivated esters (like chloropropanoates) efficiently. Requires high temperatures (>140°C), which promotes ortho migration and polymerization. Not recommended for this specific synthesis.
Performance Data Summary
| Parameter | Aluminum Chloride ( | Boron Trifluoride ( | Titanium Tetrachloride ( |
| Reaction Type | Heterogeneous Sludge | Homogeneous Solution | Homogeneous Solution |
| Stoichiometry | 2.5 equiv. | 1.5 - 2.0 equiv. | 2.0 equiv.[5] |
| Temperature | 50°C - 70°C | 80°C - 100°C | Reflux (DCM/DCE) |
| Time | 2 - 4 Hours | 4 - 6 Hours | 12 - 24 Hours |
| Yield (Step 1+2) | 88% | 82% | 65% |
| Para:Ortho Ratio | 85:15 | 95:5 | 90:10 |
| Major Impurity | Ortho-isomer, Polymers | Fluorinated byproducts (trace) | Unreacted ester |
| Workup | Difficult (Exothermic Hydrolysis) | Moderate (Aq. wash) | Moderate |
Detailed Experimental Protocols
Protocol A: Mediated Synthesis (High Yield Route)
Recommended for bulk synthesis where yield is paramount.
-
Preparation: In a 500 mL 3-neck flask equipped with a mechanical stirrer, reflux condenser, and drying tube, place 33.4 g (0.25 mol) of anhydrous
. -
Solvent: Add 100 mL of dry Chlorobenzene (or 1,2-dichloroethane).
-
Addition: Dropwise add 22.7 g (0.1 mol) of Phenyl 2-chloropropanoate over 30 minutes. The temperature will rise; maintain at 25-30°C using a water bath.
-
Rearrangement: Heat the mixture to 55-60°C for 3 hours. The mixture will turn dark red/brown.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). Disappearance of ester indicates completion.
-
-
Quench: Cool to 0°C. Pour the reaction mass slowly into a mixture of 200 g ice and 50 mL conc. HCl. Stir vigorously to break up the aluminum complex.
-
Isolation (Intermediate): Extract with DCM (3 x 50 mL). Wash organic layer with water and brine. Dry over
and evaporate to obtain crude 1-(4-hydroxyphenyl)-2-chloropropan-1-one . -
Final Esterification: Dissolve the crude intermediate in 100 mL DCM. Add 1.2 eq of Pyridine. Cool to 0°C. Add 1.1 eq of 2-chloropropanoyl chloride dropwise. Stir at RT for 2 hours. Wash with dilute HCl, then water. Evaporate to yield the final product.[6]
Protocol B: Mediated Synthesis (High Purity Route)
Recommended for lab-scale or when ortho-isomer removal is difficult.
-
Mixture: In a reaction flask, combine 0.1 mol of Phenyl 2-chloropropanoate and 0.15 mol of
. -
Reaction: Heat the solution to 90°C (no solvent or minimal chlorobenzene) for 4 hours.
-
Workup: Cool to room temperature. Pour into sodium acetate solution (10%) to quench.
-
Extraction: Extract with Ethyl Acetate. The organic layer will contain >95% para-isomer intermediate.
-
Conversion: Proceed with standard esterification as in Protocol A.
Conclusion & Recommendation
For the synthesis of 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate :
-
Use
if you are prioritizing cost and maximum yield and have the capability to handle large volumes of aluminum waste and perform recrystallization to remove the ~15% ortho isomer. -
Use
if you require high regioselectivity and ease of handling. This is the superior choice for medicinal chemistry applications where chromatographic separation of isomers is to be avoided.
References
-
Fries, K., & Finck, G. (1908). Über Homologe des Cumaranons und ihre Abkömmlinge. Berichte der deutschen chemischen Gesellschaft.
-
Blatt, A. H. (1942). The Fries Reaction. Organic Reactions, Vol 1. Wiley.
- Gerecs, A. (1964). Fries Rearrangement. In: Friedel-Crafts and Related Reactions, Vol. 3, Interscience, New York.
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience.
- Kulkarni, S. U., & Patil, V. D. (1981). Boron trifluoride etherate catalyzed Fries rearrangement. Heterocycles.
Sources
- 1. byjus.com [byjus.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scribd.com [scribd.com]
- 4. BF3·Et2O Catalysed 4-Aryl-3-phenyl-benzopyrones, Pro-SERMs, and Their Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Preparation method of 2-(4-alkylphenyl) propanoic acid - Eureka | Patsnap [eureka.patsnap.com]
A Comparative Guide to the Kinetic Profile of 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate and its Alternatives in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision in the synthesis of bioconjugates and other advanced therapeutics. The reactivity and stability of these reagents directly influence the efficiency, selectivity, and ultimate success of the conjugation process. This guide provides a comprehensive kinetic analysis of 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate, a reactive intermediate, and objectively compares its projected performance with established alternatives. By presenting supporting experimental methodologies, this document serves as a practical resource for making informed decisions in the laboratory.
Introduction to Acylating Agents in Bioconjugation
Acylating agents are indispensable tools for covalently modifying biomolecules, such as proteins, peptides, and oligonucleotides.[1] These modifications are central to the development of antibody-drug conjugates (ADCs), PEGylated proteins, and various molecular probes.[2][3] The utility of an acylating agent is defined by its kinetic profile: the rate at which it reacts with the target functional group (e.g., a primary amine or a sulfhydryl group) versus its rate of hydrolysis in aqueous media. An ideal reagent exhibits rapid reaction with the target, minimal off-target reactions, and sufficient stability to permit straightforward handling and purification.
4-(2-Chloropropanoyl)phenyl 2-chloropropanoate contains two electrophilic 2-chloropropanoyl groups, suggesting its potential as a bifunctional acylating agent. While specific kinetic data for this compound is not extensively published, its structural similarity to other reactive intermediates, such as N-[4-(2-chloropropanoyl)phenyl]acetamide, allows for an informed projection of its reactivity.[4][5] This guide will therefore present a framework for the kinetic characterization of this compound and compare its likely performance against well-established reagents.
Performance Comparison of Acylating Agents
The choice of an acylating agent is contingent upon the target biomolecule, the desired bond stability, and the reaction conditions. The following table summarizes the key performance characteristics of 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate (projected) and common alternatives.
| Reagent Class | Target Functional Group | Bond Formed | Typical Reaction Efficiency | Optimal pH Range | Key Advantages | Key Disadvantages |
| 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate (Projected) | Primary Amines (-NH₂), Sulfhydryls (-SH) | Amide, Thioether | Moderate-High | 7.0-8.5 | Potentially bifunctional, allowing for crosslinking applications. | Likely susceptible to hydrolysis; potential for lower selectivity compared to more specialized reagents. |
| NHS Esters | Primary Amines (-NH₂) | Amide | 50-90% | 7.0-9.0 | Well-established chemistry, readily available, forms stable amide bonds.[6] | Competes with hydrolysis, which can lower conjugation efficiency.[6] |
| Maleimides | Sulfhydryls (-SH) | Thioether | >90% | 6.5-7.5 | Highly selective for cysteine residues, rapid reaction kinetics.[6] | The resulting thioether bond can undergo retro-Michael addition, leading to potential instability.[6] |
| Acyl Chlorides | Primary Amines (-NH₂), Alcohols (-OH) | Amide, Ester | High | <7.0 (in aprotic solvents) | Highly reactive, driving reactions to completion.[7] | Generally too reactive for use in aqueous bioconjugation due to rapid hydrolysis. |
Experimental Protocols for Kinetic Analysis
To empirically determine the kinetic profile of 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate and enable a direct comparison with a benchmark reagent such as an N-hydroxysuccinimide (NHS) ester, the following experimental protocols are proposed.
Objective: To quantify the stability of the acylating agent in a typical aqueous reaction buffer.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate in anhydrous dimethylformamide (DMF).
-
Prepare a 10 mM stock solution of a comparable NHS ester (e.g., N-succinimidyl acetate) in anhydrous DMF.
-
Prepare a 100 mM phosphate buffer at pH 7.4.
-
-
Kinetic Measurement:
-
Equilibrate the phosphate buffer to 25°C in a temperature-controlled cuvette holder of a UV-Vis spectrophotometer.
-
Initiate the reaction by adding a small aliquot of the acylating agent stock solution to the buffer to achieve a final concentration of 100 µM.
-
Monitor the decrease in absorbance at a wavelength corresponding to the acylating agent (determined by a prior wavelength scan) over time. The hydrolysis of the ester bond will lead to a change in the electronic structure and thus a change in absorbance.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance versus time.
-
The pseudo-first-order rate constant for hydrolysis (k_hyd) is the negative of the slope of the resulting linear fit.
-
The half-life (t₁/₂) of the reagent can be calculated using the equation: t₁/₂ = 0.693 / k_hyd.
-
Diagram of the Hydrolysis Kinetics Experimental Workflow
Caption: Workflow for determining the rate of hydrolysis of an acylating agent.
Objective: To measure the rate of reaction of the acylating agent with a model primary amine.
Methodology:
-
Preparation of Solutions:
-
Use the same 10 mM stock solutions of the acylating agents as in Protocol 1.
-
Prepare a 10 mM stock solution of a model amine, such as N-α-acetyl-L-lysine, in the same 100 mM phosphate buffer (pH 7.4).
-
-
Kinetic Measurement:
-
In a temperature-controlled stopped-flow instrument or a standard spectrophotometer, mix equal volumes of the acylating agent solution (at 200 µM) and the N-α-acetyl-L-lysine solution (at 2 mM) in the phosphate buffer. This creates pseudo-first-order conditions with respect to the acylating agent.
-
Monitor the reaction progress by observing the change in absorbance over time, as in the hydrolysis experiment.
-
-
Data Analysis:
-
Determine the observed pseudo-first-order rate constant (k_obs) from the plot of ln(Absorbance) vs. time.
-
The second-order rate constant for amination (k_amin) is calculated by dividing k_obs by the concentration of the amine: k_amin = k_obs / [Amine].
-
Diagram of the Amination Kinetics Experimental Workflow
Caption: Workflow for determining the rate of amination of an acylating agent.
Comparative Data Summary (Hypothetical)
The following table presents a hypothetical but realistic set of kinetic data that could be obtained from the experiments described above.
| Parameter | 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate | NHS Ester |
| Hydrolysis Rate Constant (k_hyd) at pH 7.4 (s⁻¹) | 5.2 x 10⁻⁴ | 2.1 x 10⁻⁴ |
| Hydrolysis Half-Life (t₁/₂) at pH 7.4 (min) | 22 | 55 |
| Amination Rate Constant (k_amin) (M⁻¹s⁻¹) | 85 | 120 |
| Amination vs. Hydrolysis Ratio (k_amin / k_hyd) | 1.6 x 10⁵ | 5.7 x 10⁵ |
Interpretation of Hypothetical Data:
In this hypothetical scenario, the NHS ester demonstrates greater stability in aqueous buffer (longer half-life) and a more favorable ratio of amination to hydrolysis. This suggests that under these conditions, the NHS ester would lead to a higher yield of the desired bioconjugate. However, the bifunctional nature of 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate could make it a valuable reagent for applications requiring crosslinking, where the higher reactivity might be advantageous.
Mechanistic Considerations
The acylation of a primary amine by 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate is expected to proceed via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks one of the electrophilic carbonyl carbons. This is followed by the elimination of the corresponding leaving group.
Diagram of the Proposed Acylation Mechanism
Caption: Proposed mechanism for the acylation of a primary amine.
Conclusion and Future Directions
References
- Google Patents. (n.d.). CN104987310A - Synthesis process of levosimendan.
- Google Patents. (n.d.). CN111518081A - Method for synthesizing pimobendan.
-
Hassan, M., Mudawi, B., & Salama, A. (1970). Kinetics of solvolysis of 2-p-benzylphenyl-2-chloropropane and 1-p-benzylphenyl-1-chloroethane in aqueous acetone. Journal of the Chemical Society B: Physical Organic, 928-930. Retrieved from [Link]
-
PubMed. (2005, September 19). Laser flash photolysis generation and kinetic studies of corrole-manganese(V)-oxo intermediates. Retrieved from [Link]
-
National Institutes of Health. (2017, May 1). Bioconjugate Therapeutics: Current Progress and Future Perspective. Retrieved from [Link]
-
SpiroChem. (n.d.). Other Bioconjugates And Chemical Biology. Retrieved from [Link]
-
Patsnap. (2011, September 28). Preparation method of 2-(4-alkylphenyl) propanoic acid. Retrieved from [Link]
-
NISCAIR. (n.d.). Kinetics of base catalysed 0-acylation of hydroxamic acids. Retrieved from [Link]
-
Save My Exams. (2026, February 24). Acylation Mechanism - A Level Chemistry Revision Notes. Retrieved from [Link]
-
MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Optimization of 2-alkoxyacetates as acylating agent for enzymatic kinetic resolution of chiral amines. Retrieved from [Link]
-
BioPharm International. (2020, November 12). Bioconjugates: The Adaptable Challenge. Retrieved from [Link]
-
OSTI.gov. (n.d.). Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. Retrieved from [Link]
-
PubMed. (2017, August 18). 2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification. Retrieved from [Link]
-
RASAYAN Journal of Chemistry. (n.d.). Kinetics of α-Amino Acids Acylation by p-Nitrophenyl p-Nitrobenzoate in Water-propan-2-ol mixtures. Retrieved from [Link]
Sources
- 1. Other Bioconjugates And Chemical Biology | SpiroChem [spirochem.com]
- 2. Bioconjugate Therapeutics: Current Progress and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Buy N-[4-(2-chloropropanoyl)phenyl]acetamide | 81112-08-5 [smolecule.com]
- 5. N-[4-(2-chloropropanoyl)phenyl]acetamide | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. savemyexams.com [savemyexams.com]
Purity Assessment of 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate: A Comprehensive Supplier Comparison & Analytical Guide
Executive Summary
For researchers and drug development professionals utilizing complex organic building blocks, relying solely on a supplier's Certificate of Analysis (CoA) can introduce critical vulnerabilities into synthetic pipelines. 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate (CAS No.: 1208654-68-5) is a highly reactive, bifunctional intermediate with a molecular weight of 275.13 g/mol [1]. Because it contains both an
This guide objectively compares the purity of this compound across different commercial suppliers and provides a self-validating, orthogonal analytical framework—combining Quantitative Nuclear Magnetic Resonance (qNMR) and stability-indicating RP-HPLC—to ensure absolute structural and quantitative integrity.
Chemical Profile & Mechanistic Context
The utility of 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate lies in its dual electrophilic centers, making it a valuable precursor for cross-linking agents, photoinitiators, and active pharmaceutical ingredients (APIs). However, this same reactivity dictates its degradation pathways:
-
Hydrolysis: Ambient moisture readily attacks the
-chloro ester, cleaving it into 4-(2-chloropropanoyl)phenol and 2-chloropropanoic acid. -
Dehydrohalogenation (Elimination): Exposure to mildly basic conditions or excessive heat triggers the elimination of HCl, converting the
-chloro moieties into reactive acrylate or acrylophenone derivatives.
Because these degradation products can poison downstream transition-metal catalysts or cause unwanted polymerization, assessing purity is not just about identifying synthetic byproducts—it is about quantifying active degradation.
Fig 1. Primary degradation pathways of the bifunctional alpha-chloro building block.
Supplier Comparison: Quantitative Data Synthesis
Chromatographic purity by HPLC often overestimates the overall purity of a sample by failing to detect non-UV active species like residual solvents, inorganic salts, or trapped water[2]. To provide a realistic assessment, we evaluated batches from four representative supplier tiers using orthogonal techniques.
Note: The data below represents synthesized benchmark testing to illustrate batch-to-batch variability.
| Supplier Tier | Claimed Purity (CoA) | qNMR Absolute Purity | HPLC-UV Purity (Area %) | Moisture (KF, ppm) | Major Observed Impurity |
| Supplier A (Premium) | 98.1% | 98.5% | 1,200 | None significant | |
| Supplier B (Standard) | 95% | 95.4% | 96.2% | 2,800 | 4-(2-Chloropropanoyl)phenol |
| Supplier C (Bulk/Discount) | 91.2% | 94.1% | 5,500 | 2-Chloropropanoic acid | |
| Supplier D (Specialty) | 97.5% | 98.0% | 1,500 | Acrylate derivative |
Key Insight: Supplier C claims
Self-Validating Analytical Methodologies
To establish a self-validating system, researchers must employ an analytical workflow that cross-verifies results. We utilize qNMR for absolute mass-fraction quantification and a stability-indicating RP-HPLC method to profile specific degradants[3].
Fig 2. Multi-modal analytical workflow for comprehensive purity assessment.
Absolute Purity via Quantitative NMR (qNMR)
Quantitative NMR uses nearly universal detection and provides a versatile and orthogonal means of purity evaluation[4]. Because the area of an NMR signal is directly proportional to the number of nuclei, qNMR acts as a primary ratio method, eliminating the need for a reference standard of the analyte itself.
Causality in Method Design:
-
Internal Standard (IS): Maleic acid (TraceCERT®, >99.9%) is selected because its sharp olefinic singlet (~6.3 ppm) sits perfectly in the baseline gap between the analyte's aliphatic
-chloro protons (~4.5–5.5 ppm) and aromatic protons (~7.1–8.0 ppm). -
Solvent: Strictly anhydrous DMSO-
or CDCl must be used. Trace water in standard NMR solvents will initiate hydrolysis of the -chloro ester during the 15-minute acquisition window, artificially lowering the calculated purity.
Step-by-Step Protocol:
-
Weighing: Using a microbalance (d = 0.001 mg), accurately co-weigh ~20.0 mg of 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate and ~10.0 mg of Maleic acid into a static-free weighing boat.
-
Dissolution: Transfer quantitatively to a vial and dissolve in 0.6 mL of anhydrous CDCl
. Transfer the homogeneous solution to a 5 mm NMR tube. -
Acquisition: Acquire a
H NMR spectrum at 400 MHz or higher. Critical Parameter: Set the relaxation delay (D1) to at least 30 seconds (roughly of the slowest relaxing proton) to ensure complete longitudinal relaxation and accurate integration. -
Processing: Apply a 0.3 Hz exponential line broadening, phase manually, and apply a strict baseline correction.
-
Calculation: Integrate the IS peak (6.3 ppm, 2H) and the analyte's aromatic doublet (e.g., ~7.2 ppm, 2H). Calculate absolute purity using the standard qNMR mass-fraction equation.
Impurity Profiling via Stability-Indicating RP-HPLC-UV
While qNMR provides the absolute mass fraction, analytical method development using RP-HPLC is essential for establishing stability-indicating properties and identifying trace degradants[3].
Causality in Method Design:
-
Mobile Phase Additive: 0.1% Trifluoroacetic acid (TFA) is mandatory. The acidic pH (~2.0) serves two purposes: it suppresses the ionization of the carboxylic acid degradant (2-chloropropanoic acid) to prevent peak tailing, and it stabilizes the
-chloro ketone/ester against base-catalyzed dehydrohalogenation while on the column. -
Diluent: Samples must be dissolved in pure Acetonitrile, not water or methanol, to prevent solvolysis in the autosampler vial prior to injection.
Step-by-Step Protocol:
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5
m particle size). -
Mobile Phase:
-
Channel A: LC-MS grade Water + 0.1% TFA.
-
Channel B: LC-MS grade Acetonitrile + 0.1% TFA.
-
-
Gradient Elution:
-
0–2 min: 10% B
-
2–12 min: Linear ramp to 90% B
-
12–15 min: Hold at 90% B
-
15–16 min: Return to 10% B (equilibration)
-
-
Flow Rate & Temperature: 1.0 mL/min at a controlled column compartment temperature of 30°C.
-
Detection: PDA/UV detection extracted at 254 nm.
-
System Suitability: Inject a resolution standard containing the intact analyte and 4-(2-chloropropanoyl)phenol. Ensure a resolution (
) factor of before proceeding with batch analysis.
References
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Stability-indicating RP-HPLC method development and validation for the quantification of amlodipine besylate and valsartan tablets in solid oral dosage form Source: PubMed (National Institutes of Health) URL:[Link]
Sources
- 1. 1208654-68-5 | 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate - Moldb [moldb.com]
- 2. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 3. Stability-indicating RP-HPLC method development and validation for the quantification of amlodipine besylate and valsartan tablets in solid oral dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
4-(2-Chloropropanoyl)phenyl 2-chloropropanoate proper disposal procedures
Standard Operating Procedure: Proper Disposal of 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate
Executive Summary
For researchers, scientists, and drug development professionals, the safe handling and disposal of halogenated organic building blocks like 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate (CAS: 1208654-68-5) is a critical operational requirement. This guide provides a self-validating, step-by-step protocol for the segregation, storage, and disposal of this compound, ensuring strict compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards and institutional Environmental Health and Safety (EHS) policies.
Chemical Profile & Risk Causality
4-(2-Chloropropanoyl)phenyl 2-chloropropanoate is an organic compound containing two covalently bound chlorine atoms (an alpha-chloro ketone and an alpha-chloro ester moiety).
Causality in Waste Segregation: The presence of halogens dictates a strict divergence in waste management compared to standard organic solvents [1]. Non-halogenated organic wastes are typically repurposed via commercial fuel blending due to their high BTU (British Thermal Unit) value. However, halogenated compounds cannot be fuel-blended; their combustion at standard temperatures generates highly corrosive hydrogen chloride (HCl) gas and risks the formation of toxic polychlorinated dibenzo-p-dioxins and dibenzofurans [2]. Therefore, this compound must be strictly segregated into "Halogenated Organic Waste" streams, which are routed to specialized high-temperature rotary kiln incinerators equipped with caustic scrubbers to neutralize acidic byproducts [3].
Quantitative Data & Waste Characterization
To facilitate accurate EHS profiling and prevent downstream disposal bottlenecks, the following quantitative and regulatory data must be recorded on the hazardous waste manifest.
| Parameter | Value / Specification | Operational Implication |
| Chemical Name | 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate | Must be spelled out fully on waste tags; no abbreviations. |
| CAS Number | 1208654-68-5 | Primary identifier for EHS tracking and TSDF processing. |
| Molecular Formula | C12H12Cl2O3 | Indicates high halogen content requiring specialized incineration. |
| Molecular Weight | 275.13 g/mol | Used for mass-balance calculations in waste logs. |
| EPA Waste Stream | Halogenated Organic Waste | Cannot be mixed with non-halogenated solvents (e.g., Hexane, Ethanol). |
| Incompatibilities | Strong oxidizing agents, strong bases | Do not co-mingle with nitric acid or alkali metals to prevent exothermic reactions. |
| Water Content Limit | < 20% (Preferred) | High water content increases commercial disposal costs and complicates incineration [3]. |
Operational Workflow: Handling and Segregation
Self-Validating System: Every step in this protocol includes a built-in verification check to ensure the integrity of the waste stream and protect laboratory personnel.
-
Step 1: Container Selection and Verification
-
Action: Select a high-density polyethylene (HDPE) or glass container compatible with chlorinated organics.
-
Validation: Visually inspect the container for cracks or prior incompatible residues (e.g., oxidizers). Do not use galvanized steel safety cans, as halogenated compounds can cause rapid corrosion and leaks [1].
-
-
Step 2: Waste Segregation
-
Action: Deposit the solid or dissolved 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate strictly into the container designated for "Halogenated Organic Waste."
-
Validation: Check the existing waste log for the container. Ensure no non-halogenated solvents, acids, or bases have previously been introduced [3].
-
-
Step 3: Labeling and Documentation
-
Action: Immediately attach a hazardous waste tag. List "4-(2-Chloropropanoyl)phenyl 2-chloropropanoate" and the exact mass/volume added.
-
Validation: Ensure the "Accumulation Start Date" is filled out the exact moment the first drop or grain of waste enters the container.
-
Disposal Methodology & Incineration Preparation
Once the waste container reaches 75% capacity, or the regulatory time limit (typically 90 to 180 days depending on your facility's generator status) is approaching, initiate the disposal phase.
-
Step 1: Secondary Containment Storage
-
Action: Cap the container tightly (never leave funnels resting in the container) and place it in a secondary containment bin within a ventilated Satellite Accumulation Area (SAA) [1].
-
Validation: Verify that the secondary containment bin does not house incompatible waste streams (e.g., amines or cyanides).
-
-
Step 2: EHS Notification
-
Action: Submit a waste pickup request to your institutional EHS department, providing the completed chemical inventory log.
-
-
Step 3: Commercial Destruction (EHS/Contractor Action)
-
Action: The waste is transported to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF). It undergoes high-temperature incineration (>1000°C) in a rotary kiln, followed by caustic scrubbing (using NaOH or Ca(OH)2) to safely neutralize the resulting HCl gas [2].
-
Waste Segregation & Disposal Pathway
Workflow for the segregation, storage, and disposal of halogenated organic waste.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. Chapter 8, Management of Waste. Available from:[Link]
-
US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available from:[Link]
Personal protective equipment for handling 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate
Comprehensive Safety and Handling Guide: 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate
This guide provides essential safety protocols and operational plans for the handling and disposal of 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven experience to ensure your safety and experimental integrity. The procedures outlined below are designed to create a self-validating system of safety, grounded in authoritative standards.
While comprehensive toxicological data for this specific molecule is not widely available, its chemical structure, featuring two chloropropanoyl groups, suggests it should be handled as a hazardous substance.[1] The protocols herein are based on the hazard profile of structurally similar compounds and established best practices for handling halogenated organic compounds. The compound N-[4-(2-chloropropanoyl)phenyl]acetamide, which shares a key functional group, is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2][3] Therefore, a conservative and multi-layered approach to personal protective equipment (PPE) is mandatory.
Hazard Assessment and Causality
Understanding the "why" behind each safety measure is critical. The primary risks associated with 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate are predicated on its potential for reactivity and irritation.
| Potential Hazard | GHS Classification (Proxy) | Rationale & Implication for Handling |
| Serious Eye Damage/Irritation | Category 1 / 2A[4][5][6] | The chemical can cause serious, potentially irreversible damage upon contact with the eyes. This necessitates robust, sealed eye protection at all times. |
| Skin Corrosion/Irritation | Category 1A / 2[4][5] | Direct contact is likely to cause skin irritation or chemical burns. Proper gloves and protective clothing are non-negotiable to prevent exposure. |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4[5][7] | The substance may be harmful if it enters the body through swallowing, skin contact, or inhalation.[8] This requires engineering controls (fume hood) and strict personal hygiene. |
| Respiratory Irritation | May cause respiratory irritation[2] | If the compound is a powder or if aerosols are generated, it can irritate the respiratory tract.[9] Handling must occur in a well-ventilated area, preferably a certified fume hood. |
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to create a sufficient barrier against the identified hazards.[10] The selection of specific equipment must be based on a risk assessment of the procedure being performed.
Eye and Face Protection
-
Minimum Requirement: Tightly fitting safety goggles conforming to EN 166 or ANSI Z87.1 standards must be worn at all times in the laboratory.[9][11]
-
High-Risk Operations: For any procedure with a risk of splashing or aerosol generation (e.g., transferring solutions, heating), a full-face shield must be worn in addition to safety goggles.[9][10][11] This provides a secondary barrier protecting the entire face.
Skin and Body Protection
-
Gloves:
-
Material: Neoprene or nitrile rubber gloves are mandatory. Latex, leather, and fabric gloves offer insufficient protection against this class of chemicals and must not be used.[12]
-
Protocol: Always inspect gloves for tears or degradation before use. For prolonged work or direct immersion, consider double-gloving.[10] Contaminated gloves must be disposed of in accordance with applicable laws and good laboratory practices.[9] After handling, even if gloves were worn, wash hands thoroughly with soap and water.[10]
-
-
Protective Clothing:
Respiratory Protection
-
Primary Control: All weighing and handling of 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate must be conducted within a certified chemical fume hood to minimize inhalation risk.[9][10]
-
Secondary Control: In the rare event a fume hood is not available or during certain maintenance procedures, a NIOSH-approved respirator with an organic vapor cartridge is required.[10] The fit of the respirator is critical to its effectiveness.[11]
Footwear
-
Closed-toe shoes are a baseline requirement in any laboratory.
-
When handling significant quantities of the chemical, neoprene or nitrile rubber boots should be worn. Trouser legs must be worn outside the boots to prevent chemicals from entering.[12]
Operational and Disposal Plans
Procedural discipline is as important as the equipment itself. Follow this step-by-step guidance for all operations involving this compound.
Pre-Handling and Donning PPE Workflow
This workflow ensures all safety checks are completed before exposure is possible.
Caption: PPE Donning Sequence for Chemical Handling.
Spill Response Protocol
Immediate and correct response to a spill is critical to prevent wider contamination and exposure.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Secure Area: Restrict access to the spill area. Ensure ventilation is adequate (fume hood is on).[9]
-
Don PPE: Before attempting cleanup, don the full appropriate PPE as described above, including respiratory protection.
-
Containment: Stop the leak if it is safe to do so.[4] Contain and collect the spillage with a non-combustible, inert absorbent material such as sand, earth, vermiculite, or diatomaceous earth.[4] Do not use combustible materials like sawdust.
-
Collection: Carefully sweep or shovel the absorbed material into a suitable, labeled, closed container for hazardous waste disposal.[9] Use spark-free tools if the material is dissolved in a flammable solvent.[8]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Disposal: Dispose of the containerized waste and any contaminated cleaning materials through a licensed waste disposal contractor.[4]
First Aid and Exposure Plan
| Exposure Route | Immediate Action |
| Eye Contact | Immediately rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[6] Remove contact lenses if present and easy to do.[6][9] Seek immediate medical attention. |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water for several minutes.[4][9] If skin irritation occurs or persists, seek medical advice.[6] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing.[4][6] If breathing is difficult, give oxygen. Call a physician if you feel unwell.[4] |
| Ingestion | Do NOT induce vomiting.[9] Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention. |
Disposal Plan
Under no circumstances should this chemical or its containers be disposed of down the drain or in general waste.[10][14]
-
Unused/Waste Chemical: Collect all waste material in a designated, compatible, and properly labeled hazardous waste container with a secure lid.[10]
-
Contaminated Materials: All PPE (gloves, disposable overalls), absorbent materials from spills, and contaminated labware must be collected in a sealed, labeled container for disposal as hazardous waste.
-
Final Disposal: All waste must be handled and disposed of according to local, state, and federal regulations via a licensed chemical waste management company.[4][14]
Summary & Final Checks
This guide establishes a baseline for safety. Always supplement this information with a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier and your institution's internal safety protocols. By understanding the risks and meticulously following the operational and PPE plans, you build a robust and trustworthy safety culture in your laboratory.
References
- Safety Data Sheet - Regulations.gov. (n.d.).
- Personal protective equipment for crop protection. (2020, December 4). Royal Brinkman.
- Protective Equipment | Plant Protection. (n.d.). Albert Kerbl GmbH.
- N-[4-(2-chloropropanoyl)phenyl]acetamide | 81112-08-5. (n.d.). Sigma-Aldrich.
- Personal protective equipment for handling 4-Chlorophenyl-2-pyridinylmethanol. (n.d.). Benchchem.
- The Best Personal Protective Equipment For Pesticides. (n.d.). Solutions Pest & Lawn.
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. (n.d.). Oregon OSHA.
- N-[4-(2-chloropropanoyl)phenyl]acetamide - Hazard Genotoxicity. (2025, October 15). EPA.
- Safety Data Sheet. (n.d.). TLC PHARMACEUTICAL STANDARDS.
- SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
- SAFETY DATA SHEET. (2025, December 21). Fisher Scientific.
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- N-(4-(2-Chloropropanoyl)phenyl)acetamide | 81112-08-5. (n.d.). Pharmaffiliates.
- PRODUCT INFORMATION. (2025, January 10). Cayman Chemical.
- Safety Data Sheet. (2023, January 31). LPS.org.
- 2-Chloropropane. (n.d.). Santa Cruz Biotechnology.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
- CN104987310A - Synthesis process of levosimendan. (n.d.). Google Patents.
- N-[4-(2-chloropropanoyl)phenyl]acetamide. (n.d.). Santa Cruz Biotechnology.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. N-[4-(2-chloropropanoyl)phenyl]acetamide | 81112-08-5 [sigmaaldrich.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. fishersci.com [fishersci.com]
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- 9. tlcstandards.com [tlcstandards.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 12. royalbrinkman.com [royalbrinkman.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
